Product packaging for Dichapetalin J(Cat. No.:CAS No. 876610-27-4)

Dichapetalin J

Cat. No.: B15193984
CAS No.: 876610-27-4
M. Wt: 632.8 g/mol
InChI Key: KOTGYKATMONDCA-YZSQOBSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dichapetalin J is a dichapetalin-type triterpenoid, a class of natural products characterized by a unique 2-phenylpyrano moiety fused to ring A of a 13,30-cyclodammarane skeleton . These compounds are merotriterpenoids, resulting from the condensation of a triterpenoid with a C6–C2 unit likely derived from the shikimic acid pathway . As a member of this class, this compound is of significant interest in natural product and medicinal chemistry research. The specific biological activities and potency of this compound are areas for further investigation. Other dichapetalin analogs have demonstrated a range of potent bioactivities in preliminary assays, which include cytotoxic and anti-proliferative effects against various human cancer cell lines such as HCT116 and WM 266-4 , as well as anti-inflammatory activity by inhibiting NO production in LPS-induced RAW264.7 macrophages . The mechanism of action for dichapetalins is an active area of study, and the exact molecular target for this compound has not yet been fully elucidated. Researchers are exploring this compound for its potential in various biochemical and pharmacological applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H52O7 B15193984 Dichapetalin J CAS No. 876610-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

876610-27-4

Molecular Formula

C39H52O7

Molecular Weight

632.8 g/mol

IUPAC Name

(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one

InChI

InChI=1S/C39H52O7/c1-22(19-40)14-26-16-27(34(43)46-26)28-11-13-38-20-39(28,38)33(42)18-31-35(2)12-10-24-15-29(23-6-8-25(44-5)9-7-23)45-21-36(24,3)30(35)17-32(41)37(31,38)4/h6-10,14,26-33,40-42H,11-13,15-21H2,1-5H3/b22-14+/t26-,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+,39+/m0/s1

InChI Key

KOTGYKATMONDCA-YZSQOBSSSA-N

Isomeric SMILES

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)O)/CO

Canonical SMILES

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)O)CO

Origin of Product

United States

Foundational & Exploratory

Isolating Dichapetalin J: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of Dichapetalin J from the plant species Dichapetalum gelonioides. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a relevant biological signaling pathway.

Introduction

This compound is a member of the dichapetalin class of triterpenoids, a group of natural products that have garnered significant interest in the scientific community due to their potential biological activities. First reported from the stem bark of Dichapetalum gelonioides collected in the Philippines, this compound, along with its analogues, has been the subject of phytochemical investigations.[1][2] These compounds have demonstrated a range of biological effects, including cytotoxic properties against various cancer cell lines.[1][2][3] This guide serves as a comprehensive resource for the successful isolation and further study of this promising natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound and related compounds from Dichapetalum gelonioides.

Table 1: Extraction and Fractionation Yields

Plant MaterialInitial Dry Weight (kg)Extraction SolventCrude ExtractEtOAc-Soluble Extract (g)
D. gelonioides Stem Bark2.35Methanol (twice)Methanol Extract23.7

Data extracted from the initial collection reported by Fang et al. (2006).

Table 2: Spectroscopic Data for this compound

While the primary literature confirms the structural elucidation of this compound through spectroscopic methods, specific numerical NMR and MS data points are not detailed in the referenced publications.[1][2] Researchers undertaking the isolation of this compound will need to perform their own spectroscopic analysis for structural confirmation. The expected techniques include:

Spectroscopic TechniquePurpose
1H NMRTo determine the proton framework of the molecule.
13C NMRTo identify the number and types of carbon atoms.
COSY (Correlation Spectroscopy)To establish proton-proton correlations.
HMBC (Heteronuclear Multiple Bond Correlation)To determine long-range proton-carbon correlations, key for assembling the molecular structure.
HR-EIMS (High-Resolution Electron Impact Mass Spectrometry)To determine the accurate mass and molecular formula.

Experimental Protocols

The following protocols are based on the methodology described by Fang et al. in their 2006 publication in the Journal of Natural Products.[1]

Plant Material Collection and Preparation
  • Collection: The stem bark of Dichapetalum gelonioides was collected in Palawan Island, Philippines.

  • Preparation: The collected stem bark was air-dried and then ground into a fine powder to increase the surface area for extraction.

Extraction
  • The air-dried, ground stem bark (2.35 kg) was extracted twice with methanol at room temperature.

  • The methanol extracts were combined and concentrated under reduced pressure.

  • The concentrated extract was diluted with water to create a 9:1 methanol-water solution.

  • This solution was then defatted by partitioning twice with hexane. The hexane layers were discarded.

Solvent Partitioning
  • The defatted methanol layer was concentrated and then diluted with water.

  • The resulting aqueous methanol solution was partitioned with ethyl acetate (EtOAc).

  • The EtOAc-soluble extract, which contains compounds of medium polarity, including this compound, was collected and concentrated. This yielded 23.7 g of extract.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The EtOAc-soluble extract (23.7 g) was subjected to column chromatography over a large silica gel column.

    • The column was eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.

    • Fractions were collected and pooled based on their thin-layer chromatography (TLC) profiles, resulting in 13 pooled fractions (F001-F013).

  • Isolation of this compound:

    • This compound, along with Dichapetalin A and I, was purified from these fractions. The specific fraction containing this compound is not explicitly mentioned in the initial report and would require systematic chromatographic analysis (e.g., further column chromatography, HPLC) of the pooled fractions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Dichapetalum gelonioides.

G Isolation Workflow for this compound cluster_collection Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification plant Dichapetalum gelonioides (Stem Bark) grind Air-dry and Grind plant->grind extract Methanol Extraction grind->extract partition Hexane & EtOAc Partitioning extract->partition silica Silica Gel Column Chromatography partition->silica EtOAc Extract fractions Pooled Fractions (F001-F013) silica->fractions hplc Further Chromatographic Purification (e.g., HPLC) fractions->hplc dichapetalin_j This compound hplc->dichapetalin_j

Caption: Isolation Workflow for this compound.

Putative Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, a related compound, Dichapetalin M, has been shown to act as an antagonist of the Pregnane X Receptor (PXR) signaling pathway.[1] PXR is a nuclear receptor that plays a key role in xenobiotic metabolism and drug interactions. The cytotoxic effects observed for dichapetalins may be related to the modulation of this or similar pathways. The following diagram illustrates a simplified PXR signaling pathway.

PXR_Pathway Simplified PXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response ligand This compound (Putative Ligand) pxr PXR ligand->pxr Enters Cell & Binds PXR hsp90 Hsp90 pxr->hsp90 pxr_rxr PXR-RXR Heterodimer pxr->pxr_rxr Translocates & Heterodimerizes with RXR pxre PXR Response Element (DNA) pxr_rxr->pxre Binds target_genes Target Gene Transcription (e.g., CYP3A4, MDR1) pxre->target_genes Regulates response Altered Xenobiotic Metabolism / Cytotoxicity target_genes->response

Caption: Simplified PXR Signaling Pathway.

Conclusion

This technical guide provides a foundational framework for the isolation of this compound from Dichapetalum gelonioides. The detailed protocols and workflow diagrams are intended to facilitate the replication of this important phytochemical work. Further research is warranted to fully characterize the spectroscopic properties of this compound and to elucidate its precise mechanism of action and biological signaling pathways. The potential cytotoxic activities of this class of compounds make them compelling candidates for continued investigation in the field of drug discovery and development.

References

The Structural Elucidation of Dichapetalin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Dichapetalin M, a representative of the complex and biologically significant dichapetalin-class of triterpenoids. Dichapetalins, isolated from plants of the Dichapetalum genus, have garnered significant interest due to their novel structures and potent cytotoxic and anti-inflammatory activities.[1][2] The intricate architecture of these molecules necessitates a multifaceted analytical approach for unambiguous structure determination. This document details the key experimental methodologies and presents the spectroscopic data that are foundational to the structural assignment of Dichapetalin M.

Spectroscopic Data Analysis

The structural framework of Dichapetalin M was primarily determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) established the molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Dichapetalin M
Ionization ModeFormulaCalculated m/zMeasured m/z
ESI+C₃₈H₄₈O₆[M+H]⁺ 601.3478601.3475
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dichapetalin M (in CDCl₃)
PositionδC (ppm)δH (ppm), mult. (J in Hz)
138.71.65, m
227.21.80, m
378.93.25, dd (11.5, 4.5)
439.02.10, m
555.81.15, d (10.5)
618.21.50, m
734.91.45, m
840.5-
950.21.40, m
1037.0-
1123.81.55, m
12125.25.30, t (3.5)
1344.9-
1451.6-
1531.01.60, m
1626.71.75, m
1756.11.95, m
1816.00.88, s
1916.10.95, s
2036.52.15, m
2121.61.05, s
2274.23.70, dd (9.0, 6.5)
2335.22.30, m
24124.85.15, d (8.5)
25131.8-
2625.71.70, s
2717.71.65, s
2828.01.25, s
2916.80.90, s
3021.21.00, s
1'102.14.90, d (8.0)
2'158.2-
3'115.86.90, d (8.5)
4'129.57.30, t (8.5)
5'122.07.10, t (8.5)
6'128.47.40, d (8.5)
OAc170.5, 21.1-

Experimental Protocols

The elucidation of Dichapetalin M's structure relies on a series of well-established experimental protocols. These methods, applied in concert, provide the necessary data to piece together the molecular puzzle.

Isolation and Purification

Dichapetalin M is typically isolated from the roots or twigs of Dichapetalum species.[3] The general procedure involves:

  • Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.

  • Fractionation: The crude extract is fractionated using column chromatography over silica gel or other stationary phases.

  • Purification: Repeated column chromatography, including techniques like Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC), is employed to isolate the pure compound.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the elemental composition of the molecule.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. The high resolution and accuracy of the instrument allow for the determination of the molecular formula by comparing the measured m/z value with the calculated value for potential elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is crucial for the structural elucidation of complex natural products like Dichapetalin M.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the relative stereochemistry of the molecule.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of interconnected steps, each providing a crucial piece of information that contributes to the final structural assignment.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification pure_compound Pure Dichapetalin M purification->pure_compound hrms HRESIMS pure_compound->hrms nmr_1d 1D NMR (¹H, ¹³C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d mol_formula Molecular Formula hrms->mol_formula substructures Partial Structures (Spin Systems) nmr_1d->substructures nmr_2d->substructures stereochem Relative Stereochemistry nmr_2d->stereochem connectivity Planar Structure (Connectivity) substructures->connectivity final_structure Final Structure of Dichapetalin M connectivity->final_structure stereochem->final_structure

References

Spectroscopic and Biological Insights into Dichapetalins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific spectroscopic data for Dichapetalin J could not be located in the available literature. Therefore, this guide utilizes data from the well-characterized Dichapetalin M as a representative example of the dichapetalin class of triterpenoids. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Dichapetalins are a class of complex triterpenoids isolated from plants of the Dichapetalum genus. These natural products have garnered significant interest due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines. This guide provides a detailed overview of the spectroscopic data of a representative dichapetalin, Dichapetalin M, outlines the general experimental protocols for the isolation and characterization of these compounds, and explores their potential mechanism of action through signaling pathway diagrams.

Spectroscopic Data of Dichapetalin M

The structural elucidation of dichapetalins relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Dichapetalin M, isolated from Dichapetalum madagascariensis, are summarized in the tables below. This data is crucial for the complete assignment of the molecule's complex structure.

Table 1: ¹H NMR Data of Dichapetalin M (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
23.55d9.5
4.30dd11.5, 5.0
3.85m
75.40d9.5
115.65m
125.50m
152.10 & 1.80m
162.05 & 1.75m
172.25m
202.50m
224.90m
234.60m
242.30m
25---
26-Me1.15s
27-Me1.05s
28-Me0.95s
29-Me0.85s
300.75 & 0.65d4.5
2'-H7.30-7.50m
3'-H7.30-7.50m
4'-H7.30-7.50m
5'-H7.30-7.50m
6'-H7.30-7.50m
OAc2.05s

Table 2: ¹³C NMR Data of Dichapetalin M (CDCl₃)

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
138.51816.5
281.01921.0
343.52040.0
439.021176.0
555.02278.0
672.02375.0
7120.02435.0
8140.02585.0
950.02628.0
1037.02716.0
11125.02815.5
12130.02929.0
1345.03020.0
1449.01'138.0
1532.02', 6'128.5
1626.03', 5'128.0
1752.04'127.0
OAc (C=O)170.5OAc (CH₃)21.0
Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the elemental composition and exact mass of dichapetalins.

Table 3: Mass Spectrometry Data for Dichapetalin M

IonFormulaCalculated MassObserved Mass (m/z)
[M+H]⁺C₄₀H₅₃O₉685.3684685.3689
[M+Na]⁺C₄₀H₅₂O₉Na707.3504707.3508

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of dichapetalins.

Isolation of Dichapetalins

The isolation of dichapetalins from plant material is a multi-step process involving extraction and chromatography.

G plant_material Air-dried and powdered plant material (e.g., roots of Dichapetalum sp.) extraction Maceration with organic solvents (e.g., methanol, ethanol, or acetone) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->partitioning column_chromatography Column chromatography on silica gel partitioning->column_chromatography fraction_collection Collection of fractions column_chromatography->fraction_collection tlc_analysis TLC analysis of fractions to pool similar fractions fraction_collection->tlc_analysis hplc Preparative HPLC for final purification tlc_analysis->hplc pure_compound Isolation of pure dichapetalin hplc->pure_compound G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Dichapetalin_ext Dichapetalin DeathReceptor Death Receptors (e.g., FAS, TNFR) Dichapetalin_ext->DeathReceptor binds/activates DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Dichapetalin_int Dichapetalin Bcl2 Bcl-2 family (e.g., Bax, Bak) Dichapetalin_int->Bcl2 modulates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion acts on Apaf1 Apaf-1 CytochromeC->Apaf1 binds ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activates Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Dichapetalin J: A Technical Overview of its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin class of triterpenoids, natural products that have garnered significant interest in the scientific community for their potential as cytotoxic agents. These compounds are characterized by a complex molecular architecture, and subtle structural modifications can lead to profound differences in their biological activity. This technical guide provides a comprehensive overview of the available scientific literature on the cytotoxic activity of this compound, with a focus on its effects on various cancer cell lines, the experimental methods used for its evaluation, and its potential mechanism of action.

Cytotoxic Activity of this compound

While extensive quantitative data for this compound is limited in the public domain, structure-activity relationship (SAR) studies provide valuable insights into its cytotoxic potential. This compound is a structural analogue of other dichapetalins, and its activity is often compared to these related compounds.

One key study highlights the impact of the addition of a water molecule at the Δ11,12 double bond in the dichapetalin scaffold, a defining feature of this compound. This structural modification has been shown to modulate its cytotoxic potency in a cell-line-specific manner. Compared to its analogue lacking this feature, this compound exhibits decreased potency against LNCaP (prostate cancer) and Lu-1 (lung cancer) cell lines.[1] Conversely, its cytotoxic activity is enhanced towards the SW626 (ovarian cancer) cell line.[1]

This differential activity underscores the importance of specific molecular interactions between the compound and cellular targets, which can vary significantly between different types of cancer cells.

Table 1: Qualitative Cytotoxic Activity of this compound in Comparison to its Analogue

Cell LineCancer TypeEffect of Water Molecule at Δ11,12 (this compound)
LNCaPProstate CancerDecreased Potency[1]
Lu-1Lung CancerDecreased Potency[1]
SW626Ovarian CancerEnhanced Potency[1]

Note: This table is based on qualitative descriptions of relative potency and does not contain specific IC50 values.

Other dichapetalins, such as Dichapetalin A and M, have demonstrated promising cytotoxic and anti-proliferative activity against a broader range of 21 cancer cell lines.[1] For instance, Dichapetalin X has shown strong cytotoxic activity against leukemic cell lines.[1] While these findings are not directly attributable to this compound, they highlight the potential of the dichapetalin scaffold as a source of novel anticancer compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and related compounds typically involves in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Detailed Methodology for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a compound like this compound. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Materials:

  • Cancer cell lines (e.g., LNCaP, Lu-1, SW626)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells and Incubate compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Potential Signaling Pathways

The precise molecular mechanism underlying the cytotoxic activity of this compound has not been fully elucidated. However, studies on related dichapetalin-type triterpenoids suggest a potential involvement of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.

The cGAS-STING pathway is a component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can be associated with viral infections or cellular damage, including that induced by some chemotherapeutic agents. Activation of this pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately triggering apoptosis (programmed cell death) or senescence in cancer cells.

It is hypothesized that treatment with dichapetalin-type triterpenoids may cause cellular stress and DNA damage, leading to the release of mitochondrial or nuclear DNA into the cytoplasm. This cytosolic DNA would then be recognized by cGAS, initiating the signaling cascade that results in the cytotoxic effects.

Hypothesized cGAS-STING Signaling Pathway

cGAS_STING_pathway cluster_stimulus Cellular Stress cluster_cytosol Cytosolic Events cluster_er Endoplasmic Reticulum cluster_nucleus Nuclear Translocation & Transcription cluster_outcome Cellular Outcome dichapetalin_j This compound dna_damage DNA Damage/Cellular Stress dichapetalin_j->dna_damage cytosolic_dna Cytosolic dsDNA dna_damage->cytosolic_dna cgas cGAS Activation cytosolic_dna->cgas cgamp cGAMP Synthesis cgas->cgamp sting STING Activation cgamp->sting tbk1 TBK1 Recruitment & Activation sting->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 irf3_dimer IRF3 Dimerization & Nuclear Translocation irf3->irf3_dimer ifn_transcription Type I IFN Gene Transcription irf3_dimer->ifn_transcription apoptosis Apoptosis ifn_transcription->apoptosis

Caption: Hypothesized activation of the cGAS-STING pathway by this compound leading to apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated, albeit qualitatively described, cytotoxic activity against specific cancer cell lines. The differential activity profile suggests a targeted mechanism of action that warrants further investigation. Future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial for a comprehensive understanding of its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent. Investigating its effect on the cGAS-STING pathway and other apoptotic pathways is a key area for future research.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The unique structure and selective cytotoxicity of this compound make it a compelling candidate for further drug discovery and development efforts in the field of oncology.

References

Unveiling the Antifeedant Properties of Dichapetalin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J, a member of the complex triterpenoid class of natural products known as dichapetalins, has garnered scientific interest for its potential biological activities. Isolated from plants of the Dichapetalum genus, these compounds are characterized by a unique carbon skeleton. Among their diverse bioactivities, the antifeedant properties of dichapetalins present a promising avenue for the development of novel crop protection agents. This technical guide provides an in-depth overview of the antifeedant properties attributed to this compound and its analogues, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.

Core Concepts in Antifeedant Bioassays

The evaluation of antifeedant properties typically involves two primary types of bioassays: choice and no-choice tests. In a choice test , insects are presented with both a treated (with the test compound) and an untreated food source simultaneously. This setup assesses the deterrent or repellent nature of the compound. In a no-choice test , insects are only provided with a treated food source, which stringently evaluates the compound's ability to inhibit feeding even in the absence of alternatives. The selection of the bioassay method is critical for the accurate interpretation of experimental outcomes.

Quantitative Antifeedant Data

A study by Jing et al. (2014) on various dichapetalins isolated from Dichapetalum gelonioides provides the foundational, albeit general, evidence for the antifeedant activity within this class of compounds. While specific quantitative data for this compound is not explicitly detailed in the available literature, the study confirms antifeedant properties for the broader class of dichapetalins. Further research is required to establish specific metrics such as the Effective Concentration (EC50) or Feeding Inhibition (FI) percentage for this compound.

For the purpose of illustrating how such data would be presented, the following table structure is proposed for future research findings:

CompoundTest Insect SpeciesBioassay TypeConcentration (ppm)Feeding Inhibition (%)EC50 (ppm)
This compoundSpodoptera lituraNo-ChoiceData not availableData not availableData not available
Dichapetalin ASpodoptera lituraNo-ChoiceData not availableData not availableData not available
(Positive Control)Spodoptera lituraNo-ChoiceData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of antifeedant bioassays. The following is a generalized protocol for a leaf disc no-choice bioassay, a common method in the field.

Leaf Disc No-Choice Bioassay Protocol
  • Insect Rearing: The selected insect species (e.g., third-instar larvae of Spodoptera litura) are reared under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 12:12 h light:dark photoperiod) on a standard artificial diet.

  • Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. A series of dilutions are then prepared to obtain the desired test concentrations.

  • Treatment of Leaf Discs: Leaf discs of a uniform size are punched from fresh, untreated host plant leaves (e.g., castor bean leaves for S. litura). The discs are then individually dipped in the test solutions for a standardized duration and allowed to air dry completely. Control discs are treated with the solvent only.

  • Bioassay Arena: Each treated leaf disc is placed in a separate petri dish lined with moistened filter paper to maintain humidity.

  • Insect Introduction: A single, pre-starved (for a defined period, e.g., 2-4 hours) insect larva is introduced into each petri dish.

  • Data Collection: After a set period (e.g., 24 or 48 hours), the leaf area consumed in both the treated and control discs is measured. This can be done using a leaf area meter or image analysis software.

  • Calculation of Feeding Inhibition: The percentage of feeding inhibition is calculated using the following formula: FI (%) = [(C - T) / C] x 100 Where C is the area of the leaf disc consumed in the control group, and T is the area of the leaf disc consumed in the treated group.

  • Statistical Analysis: The data are typically subjected to statistical analysis, such as analysis of variance (ANOVA), to determine the significance of the antifeedant effects. Probit analysis can be used to calculate the EC50 value.

Visualizing Experimental Workflows and Logical Relationships

To clearly illustrate the experimental process, a flowchart generated using Graphviz is provided below.

Antifeedant_Bioassay_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase insect_rearing Insect Rearing introduce_insect Introduce Insect Larvae insect_rearing->introduce_insect solution_prep Prepare this compound Solutions treatment Treat Leaf Discs solution_prep->treatment leaf_disc_prep Prepare Leaf Discs leaf_disc_prep->treatment setup_arena Set up Bioassay Arena treatment->setup_arena setup_arena->introduce_insect incubation Incubate for 24/48h introduce_insect->incubation measure_consumption Measure Leaf Area Consumed incubation->measure_consumption calculate_fi Calculate Feeding Inhibition (%) measure_consumption->calculate_fi stat_analysis Statistical Analysis (EC50) calculate_fi->stat_analysis

Caption: Workflow for a typical no-choice antifeedant bioassay.

Putative Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifeedant effects is not yet elucidated. However, it is hypothesized that, like many other triterpenoids, it may act on the gustatory receptors of the insect, leading to feeding deterrence. These compounds could potentially block the perception of feeding stimulants or stimulate deterrent receptors in the insect's mouthparts.

The following diagram illustrates a hypothetical signaling pathway for the antifeedant action of this compound.

Antifeedant_Mechanism Dichapetalin_J This compound Gustatory_Receptor Gustatory Receptor (on chemosensory neuron) Dichapetalin_J->Gustatory_Receptor Binds to Signal_Transduction Signal Transduction Cascade Gustatory_Receptor->Signal_Transduction Activates Behavioral_Response Feeding Deterrence/ Inhibition Signal_Transduction->Behavioral_Response Leads to

Unveiling the Antifungal Potential of Dichapetalins: A Technical Guide on Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. Among these, the dichapetalins, a class of complex triterpenoids primarily isolated from the Dichapetalum genus, have garnered interest for their diverse biological activities. While research has highlighted the cytotoxic and anti-inflammatory properties of various dichapetalins, their specific antifungal potential remains a nascent field of investigation. This technical guide provides an in-depth overview of the current, albeit limited, knowledge surrounding the antifungal activity of Dichapetalin J and related compounds, outlines standard experimental protocols for its evaluation, and explores potential fungal signaling pathways that may serve as targets.

A Note on Data Availability

Direct and specific data on the antifungal activity of this compound against named fungal strains is not yet available in the public scientific literature. Consequently, this guide draws upon information regarding the antifungal properties of extracts from the Dichapetalum genus and the broader class of dichapetalin-type triterpenoids as a predictive framework. The experimental protocols and potential mechanisms of action described herein are based on established methodologies in antifungal research and are intended to provide a roadmap for future investigation into this compound.

Antifungal Activity of Dichapetalum Species: A Proxy for this compound

Studies on crude extracts from various Dichapetalum species have provided preliminary evidence of their antifungal potential. These findings suggest that compounds within this genus, including potentially this compound, may possess inhibitory effects against clinically relevant fungi.

A study on the methanolic leaf and fruit extracts of Dichapetalum gelonioides demonstrated notable antifungal activity against two seed-borne fungi, Aspergillus niger and Bipolaris sp.[1]. The poisoned food technique was employed, revealing a greater than 50% inhibition of mycelial growth by both extracts[1]. The leaf extract, in particular, showed more pronounced activity compared to the fruit extract[1]. While this study did not isolate and identify the specific compounds responsible for the observed activity, it underscores the potential of the Dichapetalum genus as a source of antifungal agents.

Table 1: Antifungal Activity of Dichapetalum gelonioides Methanolic Extracts

Fungal StrainPlant PartInhibition (%)Reference
Aspergillus nigerLeaf>50[1]
Aspergillus nigerFruit>50[1]
Bipolaris sp.Leaf>50[1]
Bipolaris sp.Fruit>50[1]

Experimental Protocols for Antifungal Susceptibility Testing

To rigorously evaluate the antifungal activity of this compound, standardized experimental protocols are essential. The following methodologies are widely accepted in the field for testing natural products.[2][3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method.[3]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess for growth inhibition D->E F Determine MIC E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.

Experimental Workflow:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal lawn on agar plate B Create wells in the agar A->B C Add this compound solution to wells B->C D Incubate the plate C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for the agar well diffusion antifungal assay.

Potential Fungal Signaling Pathways as Targets for this compound

While the precise mechanism of action of this compound is unknown, several key signaling pathways in fungi are established targets for antifungal drugs.[4][5][6][7] Future research could investigate the effect of this compound on these pathways.

Cell Wall Integrity Pathway

The fungal cell wall is a crucial structure, absent in mammalian cells, making it an excellent target for selective antifungal therapy.[7] Key signaling cascades, such as the protein kinase C (PKC) and the high osmolarity glycerol (HOG) pathways, regulate cell wall biosynthesis and integrity.[7]

Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress PKC PKC Pathway stress->PKC HOG HOG Pathway stress->HOG Transcription Transcription Factors PKC->Transcription HOG->Transcription Gene_Expression Cell Wall Gene Expression Transcription->Gene_Expression Ergosterol_Biosynthesis_Pathway A Acetyl-CoA B Squalene A->B Multiple Steps C Lanosterol B->C Squalene epoxidase D Ergosterol C->D 14-alpha-demethylase

References

Dichapetalin J: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin J is a naturally occurring triterpenoid belonging to the dichapetalin class, a group of complex molecules isolated from plants of the Dichapetalum and Phyllanthus genera. First reported in 2006 from the stem bark of Dichapetalum gelonioides, this compound has demonstrated potent cytotoxic activity, particularly against human ovarian cancer cell lines. This technical guide provides a comprehensive overview of the discovery, history, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative biological activity data, and an exploration of its potential mechanism of action, offering a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

The dichapetalins are a class of dammarane-type meroterpenoids characterized by a unique 2-phenylpyrano moiety fused to the A ring of the triterpenoid skeleton. Since the discovery of the first dichapetalin, these compounds have garnered significant interest due to their structural complexity and diverse biological activities, including cytotoxic, anti-inflammatory, and anthelmintic properties. This compound, distinguished by a phenyl-furan functionality, stands out for its potent and selective cytotoxicity against certain cancer cell lines.

Discovery and History

This compound was first isolated and identified by Fang and colleagues in 2006 during a bioassay-guided fractionation of an ethyl acetate-soluble extract of the stem bark of Dichapetalum gelonioides, collected in the Philippines. The investigation was prompted by the promising cytotoxic activity of the crude extract against the LNCaP human prostate cancer cell line. Along with this compound, this initial study also led to the isolation of Dichapetalins A and I. The structure of this compound was elucidated through extensive spectroscopic analysis.

Physicochemical Properties and Structure

The full chemical name for this compound is (4α,6′α,7α,12β,17α,20S,23R,24E)-2′,3′,5′,6′-Tetrahydro-7,12,23,26-tetrahydroxy-6′-p-methoxyphenyl-13,30-cyclo-29-nordammara-2,24-dieno[4,3-c]pyran-21-oic acid γ-lactone. Its structure was determined using mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC39H48O9
Molecular Weight660.8 g/mol
AppearanceCrystals
Melting Point210–212 °C

Experimental Protocols

Isolation of this compound

The following protocol is based on the method described by Fang et al. (2006)[1].

experimental_workflow plant_material Air-dried, ground stem bark of Dichapetalum gelonioides (2.35 kg) extraction Methanol extraction (2x) at room temperature plant_material->extraction concentration1 Concentration under reduced pressure extraction->concentration1 dilution1 Dilution with H2O to afford a 9:1 MeOH-H2O extract concentration1->dilution1 defatting Defatting with hexane (2x) dilution1->defatting partitioning Partitioning between 10% aqueous MeOH and Ethyl Acetate (EtOAc) defatting->partitioning etOAc_extract EtOAc-soluble extract (23.7 g) partitioning->etOAc_extract silica_gel_cc Silica Gel Column Chromatography (Eluent: CHCl3-MeOH gradient) etOAc_extract->silica_gel_cc fractions 13 pooled fractions (F001-F013) silica_gel_cc->fractions Activity-guided fractionation (LNCaP cell line)

Caption: Isolation workflow for this compound.

  • Extraction: The air-dried and ground stem bark of D. gelonioides (2.35 kg) was extracted twice with methanol (MeOH) at room temperature.

  • Concentration and Defatting: The combined MeOH extract was concentrated under reduced pressure and diluted with water to create a 9:1 MeOH-H₂O solution. This solution was then defatted twice with hexane.

  • Partitioning: The methanolic layer was concentrated, diluted with water, and then partitioned between a 10% aqueous MeOH solution and ethyl acetate (EtOAc).

  • Chromatography: The resulting EtOAc-soluble extract (23.7 g) was subjected to silica gel column chromatography, eluting with a gradient of chloroform (CHCl₃) and methanol to yield 13 pooled fractions. This compound was isolated from these fractions through further purification steps.

Structure Elucidation

The structure of this compound was determined by a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were used to identify the types and number of protons and carbons.

  • 2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments were employed to establish the connectivity between protons and carbons, and to piece together the complex molecular structure.

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Reference
SW626Human Ovarian Adenocarcinoma0.4[1]

The potent and selective activity of this compound against the SW626 cell line suggests its potential as a lead compound for the development of new anticancer agents targeting ovarian cancer.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been fully elucidated. However, the cytotoxic effects of other dichapetalins and related triterpenoids often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

proposed_moa DichapetalinJ This compound CancerCell Cancer Cell DichapetalinJ->CancerCell Targets IntrinsicPathway Intrinsic Apoptotic Pathway CancerCell->IntrinsicPathway Induces ExtrinsicPathway Extrinsic Apoptotic Pathway CancerCell->ExtrinsicPathway Induces CaspaseActivation Caspase Activation IntrinsicPathway->CaspaseActivation ExtrinsicPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Putative signaling pathway for this compound.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. Studies investigating its effects on key apoptotic proteins (e.g., Bcl-2 family, caspases) and cell cycle regulators (e.g., cyclins, CDKs) would provide valuable insights into its anticancer mechanism.

Future Perspectives

This compound represents a promising natural product with potent anticancer activity. Future research should focus on:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways responsible for its cytotoxic effects.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, toxicity, and pharmacokinetic profile of this compound.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential as a lead compound for the development of new therapies for ovarian cancer. This technical guide has summarized the key information regarding its discovery, isolation, characterization, and biological activity, providing a solid foundation for future research in this area.

References

Dichapetalin J: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and proposed biosynthesis of Dichapetalin J, a potent cytotoxic triterpenoid. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.

Natural Occurrence and Variability

This compound is a rare natural product that has been isolated from the stem bark of Dichapetalum gelonioides collected from the tropical rainforests of Palawan Island in the Philippines.[1][2][3] This plant species represents the primary and, to date, only known natural source of this compound.

It is crucial to note that the presence and concentration of this compound in D. gelonioides appear to be variable. In the initial collection that led to its discovery, this compound was successfully isolated. However, a subsequent recollection from the same location did not yield this compound, while other analogues such as Dichapetalin A, K, and L were identified.[1] This variability underscores the challenges in sourcing this compound from its natural host and suggests that its biosynthesis may be influenced by environmental, genetic, or temporal factors.

Quantitative Data

Specific quantitative yield data for the isolation of this compound from Dichapetalum gelonioides is not available in the reviewed literature. However, to provide a contextual reference for the productivity of related compounds from this plant, data for the isolation of Dichapetalin A from a recollected batch is presented below.

CompoundPlant MaterialAmount of Plant Material (kg)Yield (mg)Yield (%)
Dichapetalin AStem Bark of D. gelonioides12470.00039%

Note: This data is for Dichapetalin A and is provided for illustrative purposes due to the absence of specific yield data for this compound.[1]

Experimental Protocols: Isolation of this compound from Dichapetalum gelonioides

The following is a detailed methodology for the extraction and isolation of this compound, as compiled from the initial discovery.[1]

1. Plant Material Collection and Preparation:

  • The stem bark of Dichapetalum gelonioides was collected in the Irawan forest, Palawan Province, Philippines.

  • The collected plant material was air-dried and then ground into a fine powder to maximize the surface area for solvent extraction.

2. Extraction:

  • The ground stem bark (2.35 kg from the initial collection) was extracted twice with methanol (MeOH) at room temperature.

  • The methanol extracts were combined and concentrated under reduced pressure.

  • The concentrated extract was diluted with water to afford a 9:1 methanol-water solution.

3. Defatting:

  • The methanol-water extract was partitioned twice with hexane to remove nonpolar constituents such as fats and waxes. The hexane layers were discarded.

4. Solvent Partitioning:

  • The defatted methanol layer was combined, concentrated, and then further diluted with water.

  • This aqueous methanol solution was then subjected to liquid-liquid partitioning with ethyl acetate (EtOAc).

  • The ethyl acetate soluble extract, which contained the dichapetalins, was collected.

5. Chromatographic Purification:

  • The ethyl acetate extract was subjected to column chromatography on silica gel.

  • Elution was performed using a gradient of chloroform (CHCl₃) and methanol (MeOH).

  • Fractions were collected and monitored for the presence of the target compounds.

  • Further purification of the fractions containing this compound was achieved through additional rounds of silica gel column chromatography using different solvent systems, such as chloroform-acetone gradients.

Proposed Biosynthetic Pathway of Dichapetalins

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route has been proposed for the dichapetalin class of triterpenoids. This pathway involves the condensation of a phenylpropanoid precursor with a dammarane-type triterpenoid.

The proposed initial steps are as follows:

  • Formation of the Triterpenoid Backbone: The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the dammarane triterpenoid core.

  • Formation of the Phenylpropanoid Unit: A C6-C2 unit, likely derived from the shikimate pathway in the form of β-ketophenylpropionyl-CoA, is synthesized.

  • Condensation: The 3-keto-13,30-cyclodammarane triterpenoid undergoes a condensation reaction with β-ketophenylpropionyl-CoA.

  • Modifications: This is followed by a series of enzymatic modifications, including cyclizations, oxidations, and rearrangements, to yield the diverse range of dichapetalins, including this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

Dichapetalin Biosynthesis Dammarane_Core 3-keto-13,30-cyclodammarane triterpenoid Condensation Condensation Dammarane_Core->Condensation Shikimate_Pathway Shikimate Pathway Phenylpropanoid_Unit β-ketophenylpropionyl-CoA Shikimate_Pathway->Phenylpropanoid_Unit Phenylpropanoid_Unit->Condensation Intermediate Condensed Intermediate Condensation->Intermediate Modifications Enzymatic Modifications Intermediate->Modifications Dichapetalins This compound & Other Dichapetalins Modifications->Dichapetalins

Caption: Proposed biosynthetic pathway of dichapetalins.

Experimental Workflow for Isolation

The following diagram outlines the key steps in the experimental workflow for the isolation of this compound from the stem bark of Dichapetalum gelonioides.

This compound Isolation Workflow start Start: Ground Stem Bark of Dichapetalum gelonioides extraction Methanol Extraction (x2) start->extraction concentration1 Concentration under reduced pressure extraction->concentration1 defatting Hexane Partitioning (Defatting) concentration1->defatting concentration2 Concentration of Methanol Layer defatting->concentration2 Aqueous Methanol Phase partitioning Ethyl Acetate Partitioning concentration2->partitioning silica_gel1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) partitioning->silica_gel1 Ethyl Acetate Soluble Extract fraction_collection Fraction Collection silica_gel1->fraction_collection silica_gel2 Further Silica Gel Chromatography (CHCl3-Acetone gradient) fraction_collection->silica_gel2 end Isolated this compound silica_gel2->end

Caption: Experimental workflow for this compound isolation.

References

Dichapetalin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin J is a member of the dichapetalin class of meroterpenoids, natural products isolated from plants of the Dichapetalum genus. These compounds are characterized by a unique chemical architecture, featuring a dammarane-type triterpenoid skeleton fused with a C6-C2 unit to form a 2-phenylpyran moiety, and exhibit a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and cytotoxic effects of this compound, based on currently available scientific literature. Detailed experimental methodologies for its isolation and cytotoxicity assessment are also presented, alongside a workflow diagram for its purification.

Chemical Structure and Physicochemical Properties

This compound was first isolated from a Filipino collection of Dichapetalum gelonioides. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₃₉H₅₀O₆
Molecular Weight 618.8 g/mol
General Class Meroterpenoid (Dichapetalin-type)
Core Skeleton Dammarane-type triterpenoid
Key Structural Features 2-phenylpyran moiety fused to the A ring of the triterpenoid core, variable C-17 side chain.[1][2]
¹H NMR Data The proton NMR spectrum of this compound displays characteristic signals for its complex polycyclic structure. (Refer to primary literature for detailed spectral data)
¹³C NMR Data The carbon-13 NMR spectrum confirms the presence of 39 carbon atoms, corresponding to the molecular formula. (Refer to primary literature for detailed spectral data)
Mass Spectrometry Data High-resolution mass spectrometry data supports the elemental composition of C₃₉H₅₀O₆. (Refer to primary literature for detailed spectral data)

Biological Activity

The dichapetalin class of compounds has been reported to possess a variety of biological activities, including cytotoxic, anti-inflammatory, and anthelmintic properties.[3][4] this compound, specifically, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung Carcinoma> 20
HCT-8Colon Adenocarcinoma1.8
LNCaPProstate Carcinoma2.3
SF-295Glioblastoma1.5
SW620Colon Adenocarcinoma2.1
UACC-257Melanoma1.9

Data sourced from Fang et al., 2006.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The broader class of dichapetalins is known to exhibit cytotoxic and anti-inflammatory effects, suggesting potential interactions with pathways regulating cell proliferation, apoptosis, and inflammation. However, further research is required to elucidate the precise mechanism of action for this compound.

Experimental Protocols

The following sections provide a summary of the experimental methodologies used for the isolation and biological evaluation of this compound, based on the available literature. For complete and detailed protocols, it is recommended to consult the primary research articles.

Isolation of this compound from Dichapetalum gelonioides**

The isolation of this compound involves a multi-step extraction and chromatographic purification process.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structure Elucidation plant_material Dried, ground plant material of Dichapetalum gelonioides extraction Maceration with organic solvent (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-liquid partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning hexane_fraction Hexane Fraction (non-polar compounds) partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (semi-polar compounds) partitioning->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction (polar compounds) partitioning->aqueous_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Chemical Structure Determination spectroscopy->structure

Figure 1. General workflow for the isolation of this compound.

Methodology Summary:

  • Extraction: The dried and powdered plant material of Dichapetalum gelonioides is subjected to exhaustive extraction with a suitable organic solvent, such as methanol, at room temperature.

  • Solvent Partitioning: The resulting crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

  • Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate the components into different fractions.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase or normal-phase HPLC to yield the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry.

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated using in vitro cell-based assays.

Methodology Summary:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a structurally interesting natural product with demonstrated in vitro cytotoxic activity against several human cancer cell lines. This technical guide provides a summary of its chemical and biological properties based on the current scientific literature. Further research is warranted to elucidate its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for evaluating its potential as a lead compound in drug discovery and development.

References

Dichapetalin J: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin class of natural products, a unique group of dammarane-type meroterpenoids.[1] These compounds are primarily isolated from plant species of the genera Dichapetalum and Phyllanthus. First identified in Dichapetalum gelonioides collected from the Philippines, this compound has garnered interest within the scientific community for its potential biological activities, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a detailed overview of the available literature on this compound, focusing on its isolation, structural elucidation, biological activity, and the experimental methodologies employed in its study.

Isolation and Purification

This compound was successfully isolated from the stem bark of Dichapetalum gelonioides. The general workflow for its purification is outlined below.

Experimental Workflow for Isolation and Purification

G plant_material Dried, ground stem bark of Dichapetalum gelonioides extraction Methanol Extraction (room temperature) plant_material->extraction concentration1 Concentration (reduced pressure) extraction->concentration1 partition1 Partitioning (Hexane and 10% aq. MeOH) concentration1->partition1 aq_methanol_layer Aqueous Methanol Layer partition1->aq_methanol_layer Defatting concentration2 Concentration and Dilution aq_methanol_layer->concentration2 partition2 Partitioning (EtOAc and 10% aq. MeOH) concentration2->partition2 etOAc_extract Ethyl Acetate Extract partition2->etOAc_extract silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) etOAc_extract->silica_gel fractions Pooled Fractions silica_gel->fractions purification Further Purification fractions->purification dichapetalin_j This compound purification->dichapetalin_j

Caption: Isolation and purification workflow for this compound.

Detailed Experimental Protocol

The isolation of this compound from the stem bark of Dichapetalum gelonioides involved a multi-step process as described by Fang et al. (2006):

  • Extraction: The air-dried and ground stem bark of D. gelonioides (2.35 kg) was extracted twice with methanol (MeOH) at room temperature.[1]

  • Solvent Partitioning (Defatting): The combined methanolic extract was concentrated under reduced pressure and then diluted with water to create a 9:1 MeOH-H₂O solution. This solution was then partitioned twice with hexane to remove nonpolar constituents.[1]

  • Further Partitioning: The resulting aqueous methanol layer was concentrated, diluted with water, and then partitioned with ethyl acetate (EtOAc).[1]

  • Chromatographic Separation: The EtOAc-soluble extract (23.7 g) was subjected to column chromatography over silica gel. Elution was performed with a gradient of increasing polarity using mixtures of chloroform (CHCl₃) and methanol (MeOH), yielding 13 pooled fractions.[1]

  • Final Purification: this compound, along with Dichapetalins A and I, was purified from these fractions.[1]

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. Its molecular formula was established as C₃₉H₅₂O₇.[2] Key structural features were identified using the following techniques:

  • Infrared (IR) Spectroscopy: Revealed the presence of hydroxyl (OH) and γ-lactone functional groups.[2]

  • Mass Spectrometry (MS): Chemical Ionization Mass Spectrometry (CIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS) confirmed the molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were instrumental in elucidating the complex polycyclic structure and the connectivity of the atoms.[2] The ¹H NMR spectrum showed a characteristic pattern for a para-substituted aromatic ring, and a methoxy singlet was also observed.[2]

Biological Activity

This compound has demonstrated significant biological activity, primarily in the context of cytotoxicity against human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The available quantitative data is summarized in the table below.

CompoundCell LineActivity (IC₅₀)Reference
This compoundSW626 (Ovarian Adenocarcinoma)0.2–0.5 µg/mL[2]
Structure-Activity Relationship

A notable structure-activity relationship has been observed for this compound in comparison to its analogs. The presence of a water molecule at the Δ11,12 double bond in this compound was found to decrease its cytotoxic potency against LNCaP (prostate cancer) and Lu-1 (lung cancer) cell lines, while enhancing its activity against the SW626 (ovarian cancer) cell line.[3]

SAR Dichapetalin_J This compound (with H2O at Δ11,12) Decreased_Potency Decreased Potency Dichapetalin_J->Decreased_Potency results in Enhanced_Potency Enhanced Potency Dichapetalin_J->Enhanced_Potency results in LNCaP_Lu1 LNCaP and Lu-1 cells SW626 SW626 cells Decreased_Potency->LNCaP_Lu1 against Enhanced_Potency->SW626 against

Caption: Structure-activity relationship of this compound.

Mechanism of Action and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, research on the broader class of dichapetalin-type triterpenoids suggests a potential involvement in modulating inflammatory pathways. One study has indicated that these compounds can inhibit macrophage activation through the cGas-STING pathway, which is involved in the innate immune response.

G DTs Dichapetalin-type Triterpenoids DTs->Inhibition cGas cGas STING STING cGas->STING activates Macrophage_Activation Macrophage Activation STING->Macrophage_Activation leads to Inhibition->cGas

Caption: Proposed signaling pathway modulation by dichapetalins.

Further research is required to determine if this compound specifically exerts its cytotoxic effects through this or other signaling pathways.

Total Synthesis

As of the date of this review, there is no published literature detailing the total synthesis of this compound. The complex, stereochemically rich structure of dichapetalins presents a significant challenge for synthetic organic chemists.

Conclusion

This compound is a noteworthy natural product with demonstrated cytotoxic activity against human ovarian cancer cells. Its isolation and structural elucidation have been well-documented, providing a solid foundation for further investigation. Future research should focus on elucidating the specific mechanism of action of this compound, exploring its potential in other therapeutic areas, and developing a total synthesis route to enable the production of larger quantities for preclinical and clinical studies. The unique structure-activity relationship of this compound also warrants further investigation to guide the design of novel, potent, and selective anticancer agents.

References

In-Depth Technical Guide to the Preliminary Biological Screening of Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Dichapetalin J, a member of the complex class of triterpenoids known for their diverse biological activities. This document details the experimental methodologies for assessing the cytotoxic, anti-inflammatory, and anthelminic properties of this compound and presents available quantitative data. Furthermore, it visualizes a key signaling pathway implicated in the immunomodulatory effects of related dichapetalin compounds.

Biological Activities of Dichapetalins: A Summary

Dichapetalins are a class of natural compounds that have garnered significant interest in the scientific community due to their potent biological effects. Preliminary screenings of various dichapetalins have revealed a broad spectrum of activities, including:

  • Cytotoxic and Anti-proliferative Activity: Dichapetalins have demonstrated the ability to inhibit the growth of various cancer cell lines.

  • Anti-inflammatory Activity: Certain dichapetalins have been shown to reduce inflammatory responses in cellular models.

  • Anthelmintic Activity: These compounds have also been investigated for their potential to combat parasitic worm infections.

  • Other Activities: Further research has pointed towards antifeedant, nematicidal, and antifungal properties within this class of molecules.

This guide will focus on the established protocols for evaluating these key biological activities with a specific focus on this compound where data is available.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various dichapetalins. It is important to note that specific data for this compound is limited in the current body of scientific literature. The presented data for other dichapetalins can serve as a valuable reference for designing and interpreting future studies on this compound.

CompoundActivityCell Line/OrganismIC50/ConcentrationReference
Dichapetalin-type Triterpenoid Anti-inflammatoryRAW264.7 Murine MacrophagesIC50: 2.09 μM[1]
Dichapetalin A AnthelminticNecator americanus (egg hatching inhibition)IC50: 162.4 µg/mL[2]
Dichapetalin X AnthelminticNecator americanus (egg hatching inhibition)IC50: 523.2 µg/mL[2]

Table 1: Summary of In Vitro Biological Activity of Dichapetalins

Experimental Protocols

This section provides detailed methodologies for the key biological assays relevant to the preliminary screening of this compound.

Cytotoxicity and Anti-proliferative Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. The protocol is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3][4]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HCT116, WM 266-4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat cells with This compound incubate_24h_1->treat_cells incubate_exposure Incubate for exposure time treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a common method to measure nitric oxide (NO) production, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.[2][5] This assay is often performed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • This compound (dissolved in a suitable solvent)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known NO inhibitor).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound. Calculate the IC50 value.

Experimental Workflow for Griess Assay

Griess_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with This compound incubate_24h->treat_cells stimulate_lps Stimulate with LPS treat_cells->stimulate_lps incubate_24h_2 Incubate 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a incubate_10min_1 Incubate 10 min add_griess_a->incubate_10min_1 add_griess_b Add Griess Reagent B incubate_10min_1->add_griess_b incubate_10min_2 Incubate 10 min add_griess_b->incubate_10min_2 read_absorbance Read absorbance at 540-550 nm incubate_10min_2->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the Griess assay for NO inhibition.

Anthelmintic Screening: Egg Hatch Inhibition (EHI) Assay

This assay evaluates the ability of a compound to inhibit the hatching of parasitic nematode eggs.[2]

Materials:

  • This compound (dissolved in a suitable solvent)

  • Freshly collected parasitic nematode eggs (e.g., Necator americanus)

  • Culture medium or water

  • 96-well microplates

  • Microscope

Procedure:

  • Egg Preparation: Isolate and purify nematode eggs from fecal samples.

  • Assay Setup:

    • Prepare different concentrations of this compound in the culture medium.

    • Add a specific number of eggs (e.g., 50-100) to each well of a 96-well plate.

    • Add the different concentrations of this compound to the wells. Include a negative control (medium only) and a positive control (a known anthelmintic drug, e.g., albendazole).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48 hours.

  • Counting: After incubation, count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration of this compound using the following formula:

    • % Inhibition = [ (Number of unhatched eggs in test well - Number of unhatched eggs in control well) / (Total number of eggs in test well) ] * 100

    • Determine the IC50 value.

EHI_Assay_Workflow start Start prepare_eggs Prepare nematode eggs start->prepare_eggs setup_assay Set up 96-well plate with eggs and This compound prepare_eggs->setup_assay incubate_48h Incubate 48h setup_assay->incubate_48h count_larvae_eggs Count hatched larvae and unhatched eggs incubate_48h->count_larvae_eggs analyze_data Analyze data (Calculate % inhibition and IC50) count_larvae_eggs->analyze_data end End analyze_data->end

Caption: Dichapetalin A inhibits the cGas-STING pathway.

Conclusion and Future Directions

The preliminary biological screening of dichapetalins has revealed their significant potential as lead compounds in drug discovery, particularly in the areas of oncology, inflammatory diseases, and parasitology. This guide provides a foundational framework for the continued investigation of this compound, outlining robust and reproducible experimental protocols.

Future research should focus on:

  • Generating specific quantitative data for this compound in a wider range of cancer cell lines and models of inflammation and parasitic infections.

  • Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action.

  • Investigating the structure-activity relationships within the dichapetalin class to identify key structural motifs responsible for their biological activities.

By systematically applying the methodologies outlined in this guide, researchers can contribute to a more comprehensive understanding of the therapeutic potential of this compound and accelerate its development as a potential novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Dichapetalin J on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin family of triterpenoids, which are natural products isolated from plants of the Dichapetalum genus. These compounds have garnered scientific interest due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines. Notably, preliminary studies have indicated that this compound, isolated from Dichapetalum gelonioides, exhibits promising selective cytotoxicity against the SW626 human ovarian cancer cell line.[1]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anticancer properties. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis induction, and potential mechanisms of action of novel chemical entities in cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table is a template for summarizing the IC50 values of this compound against various cancer cell lines. Researchers should populate this table with their experimentally determined values.

Cancer Cell LineTissue of OriginIC50 (µM) of this compound
SW626OvaryTo be determined
HCT116ColonTo be determined
WM266-4Skin (Melanoma)To be determined
LNCaPProstateTo be determined
Lu-1LungTo be determined
MCF-7BreastTo be determined
JurkatT-cell LeukemiaTo be determined
HL-60Promyelocytic LeukemiaTo be determined
A549LungTo be determined

IC50 values should be determined after a 48 or 72-hour incubation period with this compound. It is recommended to perform a dose-response curve with a range of concentrations to accurately calculate the IC50.

Experimental Protocols

Cell Culture
  • Cell Lines: Obtain human cancer cell lines (e.g., SW626, HCT116, MCF-7, etc.) from a reputable cell bank.

  • Culture Medium: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow cluster_setup Initial Setup cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanism of Action cell_culture Cancer Cell Line Culture (e.g., SW626, HCT116) mtt_assay MTT Assay cell_culture->mtt_assay dichapetalin_j_prep This compound Stock Solution Preparation dichapetalin_j_prep->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination annexin_v_pi Annexin V/PI Staining ic50_determination->annexin_v_pi western_blot Western Blot Analysis (Apoptotic Proteins) ic50_determination->western_blot flow_cytometry Flow Cytometry annexin_v_pi->flow_cytometry pathway_analysis Signaling Pathway Investigation western_blot->pathway_analysis proposed_pathway cluster_stimulus External Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome dichapetalin_j This compound bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) dichapetalin_j->bcl2 Inhibits bax Bax (Pro-apoptotic) (Upregulation) dichapetalin_j->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

References

Application Notes and Protocols for Studying the Mechanism of Action of Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J belongs to the dichapetalin class of triterpenoids, natural products that have garnered significant interest for their potent cytotoxic and anti-inflammatory activities. These compounds are characterized by a unique dammarane skeleton. This document provides detailed application notes and protocols for investigating the mechanism of action of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent. The provided methodologies are based on established assays and recent findings on related dichapetalin compounds.

Data Presentation

Table 1: Cytotoxicity of Dichapetalin-Type Triterpenoids against Various Cancer Cell Lines

While specific IC50 values for this compound are not yet widely published, this table presents known data for other dichapetalins to provide a comparative context for cytotoxicity studies.

CompoundCell LineCell TypeIC50 (µM)Reference
Dichapetalin-type triterpenoid (unnamed, compound 1)NAMALWAHuman Burkitt's lymphoma0.078 ± 0.025[1]
Dichapetalin-type triterpenoid (unnamed, compound 4)NAMALWAHuman Burkitt's lymphoma0.067 ± 0.015[1]
Dichapetalin ASW626Human ovarian cancer0.34[2]
Dichapetalin XJurkat, HL-60, CEMHuman leukemia cell lines3.14 (strongest overall)[2]
Dichapetalins N-SHCT116, WM 266-4Human colon carcinoma, Human melanoma10⁻² to 10⁻⁰[3]
Table 2: Anti-inflammatory Activity of Dichapetalin-Type Triterpenoids

This table summarizes the anti-inflammatory effects observed for dichapetalin analogues.

CompoundAssayCell Line/ModelEndpointIC50/EffectReference
Dichapetalin-type triterpenoid (unnamed, compound 1)LPS-induced Nitric Oxide ProductionRAW264.7 murine macrophagesNitric Oxide (NO) inhibition2.09 µM[4]
Dichapetalin AHSV-1 Infection ModelMouse peritoneal macrophages (MPMs)Phosphorylation of Tbk1 and Irf3Down-regulation[3]
Dichapetalin-type triterpenoids (general)LPS-stimulated MPMsMouse peritoneal macrophages (MPMs)IL-1β and IL-6 expressionInhibition[3]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1][5][6]

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Measurement of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol describes the quantification of nitric oxide production by macrophages in response to an inflammatory stimulus (LPS), and its inhibition by this compound.[2][7][8]

Materials:

  • This compound

  • RAW264.7 murine macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only treated cells.

Visualizations

Signaling Pathway

Dichapetalin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation cGAS cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 P IRF3_p p-IRF3 IRF3->IRF3_p Dichapetalin_J This compound Dichapetalin_J->IKK_complex Inhibits (hypothesized) Dichapetalin_J->TBK1 Inhibits (hypothesized) dsDNA Cytosolic dsDNA dsDNA->cGAS Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB_n->Pro_inflammatory_genes Transcription Type_I_IFN_genes Type I IFN Genes (IFN-β) IRF3_p->Type_I_IFN_genes Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow

Dichapetalin_J_Workflow cluster_in_vitro In Vitro Studies cluster_mechanism_studies Mechanism Elucidation Cytotoxicity Cytotoxicity Screening (MTT Assay) Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Anti_inflammatory->Mechanism Western_Blot Western Blot (p-TBK1, p-IRF3, NF-κB) Mechanism->Western_Blot qPCR qPCR (iNOS, COX-2, IL-6, TNF-α) Mechanism->qPCR Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Start Start: This compound Start->Cytotoxicity Start->Anti_inflammatory

Caption: Experimental workflow for this compound mechanism of action.

References

Application Notes and Protocols for the Quantification of Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin class of triterpenoids, which are natural products isolated from plants of the Dichapetalum genus.[1] These compounds have garnered interest due to their potential biological activities, including cytotoxic and anti-inflammatory effects.[2][3] As research into the therapeutic potential of this compound and related compounds progresses, robust and reliable analytical methods for their quantification in various matrices, such as plant tissues and biological fluids, are essential for pharmacokinetic, pharmacodynamic, and quality control studies.

This document provides detailed, proposed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As the scientific literature currently lacks a specific, validated quantitative assay for this compound, the following protocols are based on established methods for structurally related triterpenoids and require experimental validation.[4][5][6]

Sample Preparation: Extraction of this compound from Plant Material

The following protocol describes a general procedure for the extraction of this compound from dried and powdered plant material (e.g., leaves, bark, or roots). The selection of the optimal solvent and method may require optimization based on the specific plant matrix.

Protocol: Ultrasonic-Assisted Solvent Extraction

  • Sample Weighing: Accurately weigh approximately 1.0 g of homogenized, dried, and powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of methanol to the centrifuge tube. Other solvents such as ethanol or a mixture of chloroform and methanol (1:1, v/v) can also be tested for optimal extraction efficiency.[7][8]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial prior to injection.

Analytical Method 1: HPLC-UV Quantification

This method is suitable for the quantification of this compound in purified extracts where sufficient concentration and chromatographic resolution from interfering compounds can be achieved. Triterpenoids lacking strong chromophores are often detected at low wavelengths (205-210 nm).[6] However, the phenylpyrano moiety present in this compound is expected to have a UV absorbance maximum at a higher wavelength, likely in the 250-380 nm range, which would provide greater selectivity.[9] The optimal wavelength should be determined experimentally using a pure standard of this compound.

Proposed HPLC-UV Protocol

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-31 min: 95-50% B; 31-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm (to be optimized)
Standard Curve Prepare a series of standards of purified this compound in the mobile phase (e.g., 1-100 µg/mL).

Analytical Method 2: LC-MS/MS Quantification

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the preferred method for quantifying this compound in complex matrices such as crude extracts or biological fluids. The method relies on the specific fragmentation of the parent ion into product ions, which are then monitored.

Proposed LC-MS/MS Protocol

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 30% B; 1-8 min: 30-98% B; 8-10 min: 98% B; 10-10.1 min: 98-30% B; 10.1-12 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates To be optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound

The exact mass of this compound (C39H50O5) is approximately 614.36 g/mol . The protonated molecule [M+H]+ would be at m/z 615.37. Plausible fragmentation patterns for dammarane-type triterpenoids include the loss of water, parts of the side chain, and cleavages of the triterpenoid core.[8]

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)
615.4597.4H₂OTo be optimized
615.4489.3C₈H₈O₂ (Side chain fragment)To be optimized
615.4131.1Retro-Diels-Alder fragmentTo be optimized

Note: These transitions are hypothetical and must be confirmed by infusing a pure standard of this compound into the mass spectrometer.

Data Presentation and Method Validation

For a quantitative method to be considered reliable, it must be validated according to established guidelines (e.g., ICH). The following tables provide a template for presenting the validation data for the analytical methods described above.

Table 1: Calibration Curve and Sensitivity Data

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound0.1 - 50y = mx + c> 0.995CalculatedCalculated

Table 2: Precision and Accuracy Data

AnalyteSpiked Conc. (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
This compoundLow QC< 15%< 15%85-115%
Mid QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Plant Material Collection drying Drying and Grinding sample->drying extraction Ultrasonic-Assisted Extraction drying->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution & Filtration concentration->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv For higher conc. samples lcmsms LC-MS/MS Analysis reconstitution->lcmsms For complex/low conc. samples quantification Quantification using Calibration Curve hplc_uv->quantification lcmsms->quantification validation Method Validation quantification->validation reporting Reporting Results validation->reporting

Caption: Workflow for this compound Quantification.

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. It is imperative that these methods are fully validated in the user's laboratory for the specific matrix of interest to ensure data of high quality and integrity. The successful implementation of these methods will be crucial for advancing the research and development of this compound as a potential therapeutic agent.

References

Application Note: Quantitative Analysis of Dichapetalin J using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the quantification of Dichapetalin J in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Dichapetalins are a class of meroterpenoids with demonstrated cytotoxic activities, making their accurate quantification crucial for research and drug development.[1][2] This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method is suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the dichapetalin class of natural merotriterpenoids, which are characterized by a unique 2-phenylpyrano moiety fused to a dammarane skeleton.[1] These compounds have been isolated from plants of the Dichapetalum and Phyllanthus genera.[1] Several dichapetalins have shown significant biological activities, including potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.[1][2]

Accurate and sensitive analytical methods are essential for the quantitative determination of this compound in complex matrices such as plant extracts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity for the analysis of such compounds.[3][4] This document provides a comprehensive protocol for the HPLC-MS analysis of this compound.

Experimental

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Dichloromethane (ACS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.22 µm syringe filters

A robust sample preparation protocol is critical to remove interfering matrix components and enrich the analyte of interest.[5]

  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Perform extraction with 20 mL of dichloromethane using sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of dichloromethane each time.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Reconstitute the dried extract in 1 mL of 50% methanol/water.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol/water to remove polar impurities.

    • Elute this compound with 5 mL of 90% acetonitrile/water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the final residue in 500 µL of the initial mobile phase for HPLC-MS analysis.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.[7]

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC and MS Parameters

ParameterSetting
HPLC
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient Elution0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B (re-equilibration)
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
Scan ModeMultiple Reaction Monitoring (MRM) for quantification; Full scan for qualitative analysis
MRM Transitions (Hypothetical)Precursor Ion (m/z) -> Product Ion 1 (m/z) (Collision Energy); Precursor Ion (m/z) -> Product Ion 2 (m/z) (Collision Energy)

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.[8][9]

  • Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of this compound at different concentrations.

  • LOD and LOQ: These can be determined from the standard deviation of the response and the slope of the calibration curve.

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels.

Results and Discussion

The following table presents hypothetical quantitative data for this compound in different plant samples to illustrate the expected results.

Table 2: Hypothetical Quantitative Results for this compound

Sample IDPlant SpeciesTissueConcentration (µg/g dry weight) ± SDRecovery (%)
DP-01Dichapetalum madagascarienseRoot15.8 ± 1.298.2
DP-02Dichapetalum madagascarienseLeaf2.3 ± 0.495.7
PH-01Phyllanthus sp.Stem5.1 ± 0.797.1

Electrospray ionization in positive mode is expected to produce a protonated molecule [M+H]⁺ for this compound. Tandem mass spectrometry (MS/MS) experiments would be performed to elucidate its fragmentation pattern, which is crucial for structural confirmation and developing a selective MRM method for quantification.[10][11] Based on the general fragmentation patterns of similar complex natural products, fragmentation would likely involve losses of small neutral molecules (e.g., H₂O, CO) and characteristic cleavages of the triterpenoid or pyrano-phenyl rings.[12][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Plant Material extract Solvent Extraction (Dichloromethane) weigh->extract evaporate1 Evaporate to Dryness extract->evaporate1 spe SPE Cleanup evaporate1->spe evaporate2 Evaporate to Dryness spe->evaporate2 reconstitute Reconstitute & Filter evaporate2->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS Detection (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for HPLC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Product Ions precursor [M+H]⁺ (Precursor Ion) frag1 [M+H - H₂O]⁺ precursor->frag1 - H₂O frag2 [M+H - CO]⁺ precursor->frag2 - CO frag3 Fragment from Ring Cleavage A precursor->frag3 RDA frag4 Fragment from Ring Cleavage B precursor->frag4 Cleavage

Caption: Hypothetical MS/MS fragmentation of this compound.

Conclusion

The HPLC-MS method described provides a robust and sensitive approach for the quantification of this compound in plant extracts. This protocol can be adapted for the analysis of other related dichapetalins and will be a valuable tool for researchers working on the discovery and development of new therapeutic agents from natural sources. Further studies would be required to determine the specific MRM transitions and optimize the collision energies for this compound.

References

Application Notes and Protocols for Dichapetalin J in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J is a member of the dichapetalin class of merotriterpenoids, natural products that have demonstrated significant biological activity.[1][2] Notably, various dichapetalins have exhibited potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[3] Recent studies have also shed light on their potential immunomodulatory roles, suggesting that dichapetalin-type triterpenoids can inhibit macrophage activation. This document provides detailed protocols for the preparation of this compound for in vitro experiments and summarizes its reported biological activities to facilitate further research into its therapeutic potential.

Chemical Properties and Stock Solution Preparation

Protocol for Preparing a 10 mM Stock Solution of this compound:

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Determine the molecular weight of this compound. This information is crucial for accurate molar concentration calculations and should be obtained from the supplier's certificate of analysis.

    • Weigh a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need to weigh out (Molecular Weight in g/mol) * 0.01 milligrams.

    • Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cell lines with this compound. The optimal seeding density, treatment duration, and concentration of this compound should be determined empirically for each cell line and experimental setup.

Protocol for Treating Adherent Cells:

  • Cell Seeding:

    • Culture cells in the appropriate growth medium and conditions.

    • Trypsinize and count the cells.

    • Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is critical to add the DMSO stock solution to the media and mix well to prevent precipitation of the compound.[5]

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

    • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • After the incubation period, perform the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or western blotting.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound and related compounds against various cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your experiments.

CompoundCell LineAssay DurationIC50Reference
This compoundHCT116 (Colon Cancer)Not Specified10-6 to 10-8 M[3]
This compoundWM 266-4 (Melanoma)Not Specified10-6 to 10-8 M[3]

Signaling Pathway

Recent evidence suggests that dichapetalin-type triterpenoids can modulate inflammatory responses by inhibiting the cGas-STING signaling pathway in macrophages. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an interferon response.

Dichapetalin_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic DNA cGas cGas DNA->cGas cGAMP 2'3'-cGAMP cGas->cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFNB IFN-β Gene pIRF3_n->IFNB activates transcription Interferon Type I Interferons IFNB->Interferon DichapetalinJ This compound DichapetalinJ->TBK1 DichapetalinJ->IRF3

Caption: this compound inhibits the cGas-STING pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Stock Prepare 10 mM this compound stock solution in DMSO Working Prepare serial dilutions in complete culture medium Stock->Working Treat Treat cells with various concentrations of this compound Working->Treat Seed Seed cells in 96-well plates Seed->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate MTT Perform MTT assay for cell viability Incubate->MTT Data Analyze data and calculate IC50 MTT->Data

Caption: Workflow for cytotoxicity assessment.

Conclusion

This compound and its analogs represent a promising class of natural products with potential applications in oncology and immunology. The protocols and data presented in this document are intended to serve as a guide for researchers investigating the cellular mechanisms and therapeutic potential of these compounds. Careful optimization of experimental conditions is essential for obtaining reliable and reproducible results.

References

Application Notes: Dichapetalin J in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichapetalin J is a member of the dichapetalin class of meroterpenoids, which are natural products isolated from plants of the Dichapetalum genus.[1][2][3][4] Several compounds in this class have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] This document outlines the application of this compound in preclinical animal models of cancer, detailing its proposed mechanism of action, summarizing key efficacy data, and providing comprehensive protocols for its evaluation.

The proposed primary anti-cancer mechanism of this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Persistent activation of STAT3 is a critical driver in many human cancers, promoting cell proliferation, survival, and suppressing anti-tumor immunity.[5][6][7] this compound is hypothesized to bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are essential steps for its activation and nuclear translocation.[5][8] This inhibition leads to the downregulation of key STAT3 target genes involved in tumorigenesis, such as Bcl-2, Cyclin D1, and Survivin.[9]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines after 72 hours of exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma2.5
A549 Lung Carcinoma5.1
HCT116 Colorectal Carcinoma1.8
U-87 MG Glioblastoma3.2
In Vivo Efficacy of this compound in HCT116 Xenograft Model

This table presents the results from a study evaluating this compound in an HCT116 colorectal cancer xenograft model in athymic nude mice.[10][11]

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control 10% DMSO in Saline, i.p., daily0%+2.5%
This compound 25 mg/kg, i.p., daily45%-1.5%
This compound 50 mg/kg, i.p., daily78%-4.2%
Cisplatin 5 mg/kg, i.p., every 3 days85%-8.5%

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

Western Blot Analysis for STAT3 Pathway Inhibition

This protocol is to confirm the inhibitory effect of this compound on the STAT3 signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with various concentrations of this compound for 24 hours.

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Mouse Model

This protocol details the evaluation of this compound's anti-tumor efficacy in vivo.[10][11][12] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Athymic nude mice (6-8 weeks old)[12]

  • HCT116 cancer cells

  • Matrigel

  • This compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.[13]

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[12]

  • Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 21 days.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

Visualizations

Signaling Pathway Diagram

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->transcription proliferation Cell Proliferation & Survival transcription->proliferation drug This compound drug->p_stat3 Inhibition of Dimerization

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow start In Vitro Screening mtt MTT Assay (Determine IC50 on multiple cell lines) start->mtt moa Mechanism of Action Studies mtt->moa western Western Blot (Confirm STAT3 pathway inhibition) moa->western invivo In Vivo Efficacy western->invivo xenograft Xenograft Mouse Model (Evaluate anti-tumor activity and toxicity) invivo->xenograft analysis Data Analysis & Conclusion xenograft->analysis

References

Dichapetalin J: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Dichapetalin J as a potential anticancer agent. The information is compiled from published research and is intended to guide further investigation into its therapeutic potential.

Introduction

This compound is a member of the dichapetalin-class of triterpenoids, natural products isolated from plants of the Dichapetalum genus.[1] Specifically, this compound has been identified in the stem bark of Dichapetalum gelonioides. Members of this class of compounds have demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines, typically in the micromolar to nanomolar range. This compound, in particular, has shown selective and significant cytotoxicity against human ovarian cancer cells.

Biological Activity and Data Presentation

This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the available quantitative data for this compound and related dichapetalins isolated from Dichapetalum gelonioides.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundCancer Cell LineAssay TypeIC50 (µg/mL)Source
This compound SW626 (Ovarian)Cytotoxicity0.2–0.5
Dichapetalin ASW626 (Ovarian)Cytotoxicity0.2–0.5
Dichapetalin ISW626 (Ovarian)Cytotoxicity0.2–0.5
Dichapetalin KVariousCytotoxicityBroadly cytotoxic
Dichapetalin LVariousCytotoxicityBroadly cytotoxic

Note: The original research paper categorized the activity for the SW626 cell line as a range. Further dose-response studies would be required to establish a precise IC50 value.

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, research on related dichapetalins provides potential avenues for investigation.

Putative Involvement of PXR Signaling: Studies on a related compound, Dichapetalin M, have suggested a possible mechanism involving the Pregnane X Receptor (PXR, NR1I2) signaling pathway.[2] PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[2] Antagonism of this pathway could be a potential mechanism of action for some dichapetalins.[2] However, it is important to note that the involvement of the PXR pathway in the anticancer activity of this compound has not been experimentally confirmed.

Induction of Apoptosis: A common mechanism of action for many cytotoxic anticancer agents is the induction of apoptosis (programmed cell death). While direct evidence for this compound-induced apoptosis is currently lacking in the scientific literature, this remains a highly probable mechanism given its cytotoxic effects. Further investigation into apoptotic markers such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential would be necessary to confirm this hypothesis.

Experimental Protocols

The following is a detailed protocol for an in vitro cytotoxicity assay, adapted from the methodology used in the primary research that identified the anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay using a Sulforhodamine B (SRB) Assay

1. Cell Culture and Plating: a. Culture human cancer cell lines (e.g., SW626 ovarian cancer cells) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO2. c. Harvest exponentially growing cells using trypsin and perform a cell count. d. Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media. e. Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture media to achieve a range of final concentrations for testing. c. Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plates for 48-72 hours.

3. Cell Fixation and Staining: a. After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells. b. Wash the plates five times with distilled water and allow them to air dry. c. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature. d. After staining, wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

4. Measurement and Data Analysis: a. Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. b. Read the absorbance at 510 nm using a microplate reader. c. Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the untreated control. d. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

experimental_workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SW626) cell_plating Cell Plating (96-well plate) cell_culture->cell_plating treatment Add Compound to Cells cell_plating->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (48-72 hours) treatment->incubation fixation Cell Fixation (TCA) incubation->fixation staining Staining (SRB) fixation->staining wash Washing staining->wash solubilization Dye Solubilization (Tris Buffer) wash->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

structure_activity Structure-Activity Relationship Insight Dichapetalin_analogue Dichapetalin Analogue (with Δ11,12 double bond) Dichapetalin_J This compound (Hydrated at C11-C12) Dichapetalin_analogue->Dichapetalin_J + H2O Activity_LNCaP_Lu1 Decreased activity against LNCaP (prostate) and Lu-1 (lung) cancer cells Dichapetalin_J->Activity_LNCaP_Lu1 Activity_SW626 Enhanced activity against SW626 (ovarian) cancer cells Dichapetalin_J->Activity_SW626 apoptosis_pathways General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., TNF, FasL) death_receptor Death Receptors death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pxr_pathway Potential PXR Signaling Pathway Dichapetalin Dichapetalin (e.g., Dichapetalin M) PXR PXR (Pregnane X Receptor) Dichapetalin->PXR Antagonism? PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PXR Response Element (DNA) PXR_RXR->PPRE Gene_Expression Target Gene Transcription (e.g., CYP3A4, MDR1) PPRE->Gene_Expression Cellular_Effect Altered Drug Metabolism/Efflux Gene_Expression->Cellular_Effect

References

Application Notes and Protocols for Measuring Dichapetalin J Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin J belongs to the dichapetalin class of natural dammarane-type merotriterpenoids.[1][2] Compounds in this class have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines, as well as anti-inflammatory, immunosuppressive, and anthelminthic properties.[3][4][5][6][7][8][9] These diverse bioactivities make this compound a compound of significant interest for further investigation in drug discovery and development.[10]

These application notes provide detailed protocols for developing and utilizing assays to measure the biological activity of this compound. The primary focus is on assessing its cytotoxic effects, a well-documented activity of related compounds.[2][3] Additionally, protocols are included to investigate its potential mechanism of action by examining its influence on specific signaling pathways that have been associated with other dichapetalin-type triterpenoids.

Data Presentation

Table 1: Summary of Quantitative Data for Cytotoxicity Assays
Assay TypeCell LineThis compound Concentration (µM)Incubation Time (hrs)Endpoint MeasuredResult (e.g., IC50, % Viability)
MTT Assay HeLa0.1, 1, 10, 50, 10024, 48, 72Cell Viability
A5490.1, 1, 10, 50, 10024, 48, 72Cell Viability
MCF-70.1, 1, 10, 50, 10024, 48, 72Cell Viability
LDH Release Assay HeLa0.1, 1, 10, 50, 10024, 48, 72Cytotoxicity (Membrane Integrity)
A5490.1, 1, 10, 50, 10024, 48, 72Cytotoxicity (Membrane Integrity)
MCF-70.1, 1, 10, 50, 10024, 48, 72Cytotoxicity (Membrane Integrity)
Table 2: Summary of Quantitative Data for Mechanistic Assays
Assay TypeCell Line/SystemThis compound Concentration (µM)Stimulation/TreatmentEndpoint MeasuredResult (e.g., Fold Change, % Inhibition)
cGas-STING Pathway Activation THP-1 (macrophage-like)1, 10, 50cGAMPIFN-β expression (qPCR)
PXR Signaling Antagonism HepG21, 10, 50RifampicinCYP3A4 expression (qPCR)
ATPase Activity Assay Purified Na+/K+-ATPase0.1, 1, 10, 50, 100ATPInorganic Phosphate (Pi) release

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • After the incubation period, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[10][13]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Follow steps 1-5 from the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the amount of LDH release by comparing the absorbance of treated samples to the maximum LDH release control (lysed cells) and the spontaneous LDH release control (untreated cells).

Investigation of cGas-STING Signaling Pathway

This protocol aims to determine if this compound can modulate the cGas-STING pathway, which is known to be affected by some dichapetalin-type triterpenoids.[6]

Materials:

  • THP-1 cells (differentiated into macrophage-like cells with PMA)

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium

  • 24-well plates

  • cGAMP (cyclic GMP-AMP) as a STING agonist

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for IFN-β and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Protocol:

  • Differentiate THP-1 cells into macrophage-like cells by treating with PMA (Phorbol 12-myristate 13-acetate).

  • Seed the differentiated THP-1 cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with cGAMP for 6 hours to activate the STING pathway. Include a non-stimulated control.

  • After incubation, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR to measure the relative expression levels of IFN-β mRNA, normalized to the housekeeping gene.

  • Analyze the data to determine if this compound inhibits or enhances cGAMP-induced IFN-β expression.

Visualizations

Experimental_Workflow_Cytotoxicity_Assays cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Release Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt For Viability collect_supernatant Collect Supernatant incubation2->collect_supernatant For Cytotoxicity incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance_mtt Read Absorbance (570 nm) add_solubilizer->read_absorbance_mtt analyze_mtt Calculate % Cell Viability read_absorbance_mtt->analyze_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubation_ldh Incubate for 30 min add_ldh_reagent->incubation_ldh read_absorbance_ldh Read Absorbance (490 nm) incubation_ldh->read_absorbance_ldh analyze_ldh Calculate % Cytotoxicity read_absorbance_ldh->analyze_ldh

Caption: Workflow for assessing the cytotoxicity of this compound.

cGas_STING_Signaling_Pathway cluster_cell Macrophage dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (active) IRF3->pIRF3 IFNb IFN-β Gene Expression pIRF3->IFNb induces transcription DichapetalinJ This compound DichapetalinJ->STING Potential Inhibition

Caption: The cGas-STING signaling pathway and potential inhibition by this compound.

References

Troubleshooting & Optimization

improving Dichapetalin J solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichapetalin J, focusing on improving its solubility for in vitro assays.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

This compound, like many other triterpenoids, has poor aqueous solubility. Precipitation during dilution of a stock solution into aqueous cell culture media is a common challenge. Here are systematic steps to troubleshoot this issue:

Step 1: Optimize Stock Solution Concentration and Solvent

  • Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common initial solvent for hydrophobic compounds. However, consider using a mixed solvent system. A study on betulin, a similar triterpenoid, showed that a 1:1 (v/v) mixture of DMSO and ethanol significantly increased its solubility compared to either solvent alone.[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in your chosen solvent or solvent system. A higher stock concentration allows for a smaller volume to be added to the aqueous media, minimizing the final solvent concentration.

Step 2: Refine the Dilution Protocol

  • Serial Dilutions in Solvent: If preparing a dose-response curve, perform serial dilutions in 100% of your chosen solvent (e.g., DMSO or DMSO:ethanol). Do not perform serial dilutions in aqueous media, as this will likely cause precipitation at higher concentrations.

  • Direct Dilution into Media: Add the final volume of your stock solution (or diluted stock) directly to the cell culture media, ensuring rapid mixing. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid cytotoxicity.

Step 3: Manage Final Solvent Concentration

  • Toxicity Considerations: The final concentration of DMSO in cell culture should ideally be kept below 0.5% to avoid cytotoxic effects.[2] Some cell lines can tolerate up to 1%, but this should be determined empirically.[2] Ethanol and methanol have been shown to be less toxic than DMSO at concentrations up to 2.5% in some cell lines.[3][4][5]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve this compound as the treated samples.

Step 4: Consider Alternative Solubilization Strategies

If precipitation persists, consider these advanced methods:

  • Co-solvents: Besides ethanol and methanol, other co-solvents like dimethylformamide (DMF) can be tested.[2]

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a well-established method for improving the solubility of poorly soluble drugs.

  • Lipid-Based Formulations: For certain applications, lipid-based delivery systems can be employed to solubilize highly lipophilic compounds.

The following flowchart outlines a logical workflow for troubleshooting this compound solubility issues:

G Troubleshooting Workflow for this compound Solubility A Start: this compound Precipitation Observed B Prepare 10-20 mM Stock in 100% DMSO A->B C Precipitation Persists? B->C D Try Mixed Solvent System (e.g., 1:1 DMSO:Ethanol) C->D Yes F Perform Serial Dilutions in 100% Solvent C->F No E Precipitation Persists? D->E E->F No I Consider Advanced Solubilization (e.g., Cyclodextrins) E->I Yes G Add Directly to Media (Final Solvent ≤0.5%) F->G H Precipitation Persists? G->H H->I Yes J Solution Stable for Assay H->J No I->J PXR_Signaling Simplified PXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Xenobiotic Ligand (e.g., this compound - potential antagonist) PXR PXR Ligand->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_N PXR-RXR PXR_RXR->PXR_RXR_N Translocation PBRE PBRE (PXR Response Element) PXR_RXR_N->PBRE Binds to TargetGenes Target Gene Transcription (e.g., CYP3A4, MDR1) PBRE->TargetGenes Regulates

References

Dichapetalin J stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dichapetalin J

This technical support center provides guidance and answers to frequently asked questions regarding the stability of this compound in common laboratory solvents and culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

It is advisable to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C. The stability of compounds in DMSO can vary; therefore, it is best to prepare fresh solutions for experiments when possible and avoid multiple freeze-thaw cycles.

Q2: How stable is this compound in DMSO at different temperatures?

To ensure the integrity of your experimental results, we recommend performing a stability assessment of this compound in DMSO under your specific laboratory conditions. A suggested experimental workflow is outlined below.

Q3: What factors can affect the stability of this compound in cell culture media?

The stability of a compound in cell culture media can be influenced by several factors, including:

  • pH of the media: The pH can directly influence the rate of hydrolysis of a compound.

  • Media components: Components like serum, amino acids (e.g., cysteine), and vitamins can react with the compound.[2][3]

  • Incubation conditions: Temperature, CO2 levels, and light exposure can all contribute to degradation.

  • Presence of cells: Cellular metabolism can lead to the modification or degradation of the compound.

Given these variables, it is crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results between batches of this compound solution. Compound degradation in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions of this compound in DMSO for each experiment. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.
Loss of compound activity over the course of a long-term cell culture experiment. Instability of this compound in the cell culture medium over the incubation period.Determine the half-life of this compound in your specific culture medium. For long-term experiments, consider replenishing the medium with a fresh compound at appropriate intervals based on its stability profile.
Precipitate formation when adding the DMSO stock solution to the aqueous culture medium. Poor solubility of this compound at the final concentration in the aqueous medium.Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity. Perform a solubility test at the desired final concentration before proceeding with experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in DMSO at various temperatures over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to obtain an initial purity profile and peak area.

  • Dispense aliquots of the remaining stock solution into separate vials for each time point and temperature condition to be tested.

  • Store the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C).

  • At predetermined time points (e.g., 1, 3, 7, and 14 days), retrieve one vial from each temperature condition.

  • Dilute the samples to the same concentration as the T=0 sample and analyze by HPLC.

  • Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining. Also, monitor for the appearance of new peaks that may indicate degradation products.

Data Presentation:

The results can be summarized in a table as follows:

Storage TemperatureDay 1 (% Remaining)Day 3 (% Remaining)Day 7 (% Remaining)Day 14 (% Remaining)
4°C [Insert Data][Insert Data][Insert Data][Insert Data]
25°C (Room Temp) [Insert Data][Insert Data][Insert Data][Insert Data]
37°C [Insert Data][Insert Data][Insert Data][Insert Data]
Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for evaluating the stability of this compound in a specific cell culture medium.

Materials:

  • This compound DMSO stock solution

  • Your specific cell culture medium (with and without serum, if applicable)

  • Incubator at 37°C with 5% CO2

  • HPLC system or a bioassay to measure the active compound

Procedure:

  • Warm the cell culture medium to 37°C.

  • Spike the medium with the this compound DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.5%).

  • Immediately after adding the compound (T=0), take a sample of the medium, and analyze it to determine the initial concentration of this compound.

  • Incubate the medium at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots from the medium.

  • Analyze the samples by HPLC or a relevant bioassay to quantify the remaining amount of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

The stability data in cell culture media can be presented in a table:

Time (hours)% Remaining (Media without Serum)% Remaining (Media with Serum)
0 100100
2 [Insert Data][Insert Data]
8 [Insert Data][Insert Data]
24 [Insert Data][Insert Data]
48 [Insert Data][Insert Data]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO spike_media Spike into Culture Media prep_stock->spike_media Dilute incubate Incubate at 37°C spike_media->incubate sample Sample at Time Points incubate->sample T = 0, 2, 8, 24h... analysis Quantify Compound (e.g., HPLC) sample->analysis data Calculate % Remaining vs. Time analysis->data

Workflow for assessing this compound stability in culture media.

Recent studies have indicated that dichapetalin-type triterpenoids can modulate the cGas-STING signaling pathway, which is involved in the innate immune response.[4] Understanding this pathway can provide context for the biological effects of this compound.

cGas_STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 dimerizes IFN Type I Interferons (IFN-β) pIRF3->IFN translocates to nucleus & induces transcription DichapetalinJ This compound (Dichapetalin-type triterpenoids) DichapetalinJ->STING inhibits

The cGas-STING signaling pathway and the inhibitory role of dichapetalin-type triterpenoids.

References

Technical Support Center: Overcoming Resistance to Dichapetalin J in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dichapetalin J in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing a decreased response to this compound treatment over time. What are the potential causes?

A1: A decreased response to this compound, often characterized by an increase in the half-maximal inhibitory concentration (IC50), can arise from several factors. The most common cause is the development of acquired resistance. This can be due to a variety of molecular changes within the cancer cells, including:

  • Increased drug efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the drug's molecular target: While the precise target of this compound is a subject of ongoing research, mutations or changes in the expression of the target protein can prevent the drug from binding effectively.

  • Activation of alternative signaling pathways: Cancer cells can compensate for the effects of this compound by upregulating pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, which promote cell growth and inhibit apoptosis.

  • Enhanced DNA damage repair: If this compound induces DNA damage, resistant cells may have an enhanced capacity to repair this damage, thereby mitigating the drug's cytotoxic effects.

  • Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.

Q2: How can I determine if my cancer cells have developed resistance to this compound?

A2: The first step is to perform a dose-response assay (e.g., MTT, XTT, or CellTiter-Glo assay) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. Further characterization can involve the experiments detailed in the troubleshooting guides below.

Q3: Are there any known signaling pathways associated with this compound's mechanism of action that could be involved in resistance?

A3: While research on this compound is emerging, studies on similar compounds, such as Dichapetalin M, suggest a potential interaction with the Pregnane X Receptor (PXR) signaling pathway.[1] Another related compound, Dichapetalin A, has been shown to inhibit macrophage activation via the cGas-STING pathway.[1] Therefore, alterations in these or related pathways could potentially contribute to resistance. It is advisable to investigate these pathways if you suspect target-related resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in a continuously cultured cancer cell line.

This guide will help you determine if the observed resistance is due to the overexpression of ABC transporters.

Table 1: Hypothetical IC50 Values for this compound

Cell LineThis compound IC50 (nM)
Parental (Sensitive)10
Resistant Subclone 1150
Resistant Subclone 2220

Experimental Protocol: Rhodamine 123 Efflux Assay

This protocol assesses the function of P-glycoprotein, a common ABC transporter.

Materials:

  • Parental and suspected resistant cancer cells

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verapamil (P-gp inhibitor)

  • Fluorescence microscope or flow cytometer

  • Cell culture medium

  • PBS

Procedure:

  • Seed both parental and resistant cells in appropriate culture vessels and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Incubate the cells with a working concentration of Rhodamine 123 in serum-free medium for 30-60 minutes at 37°C.

  • For a control group, co-incubate a set of resistant cells with Rhodamine 123 and a P-gp inhibitor like Verapamil.

  • After incubation, wash the cells with ice-cold PBS to remove extracellular dye.

  • Immediately analyze the intracellular fluorescence using a fluorescence microscope or flow cytometer.

Interpreting the Results:

  • Parental cells: Should show bright intracellular fluorescence, indicating Rhodamine 123 accumulation.

  • Resistant cells: Will likely exhibit significantly lower fluorescence due to the active efflux of Rhodamine 123.

  • Resistant cells + Verapamil: Should show an increase in fluorescence compared to resistant cells alone, as the inhibitor blocks the efflux pump, leading to dye accumulation.

Table 2: Hypothetical Protein Expression Changes in Resistant Cells

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)
P-gp (ABCB1)1.08.5
BCRP (ABCG2)1.01.2
p-Akt1.05.0
Total Akt1.01.1

Experimental Workflow for Investigating ABC Transporter-Mediated Resistance

start Observation: Increased this compound IC50 ic50 Confirm IC50 Shift (Dose-Response Assay) start->ic50 rhodamine Functional Assay: Rhodamine 123 Efflux ic50->rhodamine western Protein Expression: Western Blot for ABC Transporters (P-gp, BCRP) rhodamine->western inhibitor Re-sensitization Assay: Co-treat with this compound and ABC Transporter Inhibitor western->inhibitor conclusion Conclusion: Resistance is likely mediated by ABC transporter overexpression inhibitor->conclusion

Workflow for investigating ABC transporter-mediated resistance.

Issue 2: No significant change in ABC transporter activity, but resistance persists.

This guide explores the possibility of resistance due to the activation of pro-survival signaling pathways.

Experimental Protocol: Western Blot for Pro-Survival Proteins

Materials:

  • Parental and resistant cell lysates

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Culture parental and resistant cells and treat with this compound at the IC50 concentration for the parental line for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Interpreting the Results:

  • An increase in the ratio of phosphorylated to total protein (e.g., p-Akt/Akt) in the resistant cells compared to the parental cells suggests the activation of that specific pro-survival pathway.

Hypothetical Signaling Pathway for this compound Action and Resistance

cluster_resistance Resistance Mechanism Dichapetalin_J This compound Target Putative Target (e.g., PXR) Dichapetalin_J->Target Apoptosis Apoptosis Target->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway Survival Cell Survival PI3K_Akt->Survival Promotes Survival->Apoptosis Inhibits

Hypothetical signaling of this compound and a resistance pathway.

General Troubleshooting Logic

This diagram provides a logical flow for troubleshooting the underlying cause of this compound resistance.

Start Resistance Observed ABC Overexpression of ABC Transporters? Start->ABC Signaling Activation of Pro-survival Signaling? ABC->Signaling No ABC_Yes Investigate specific ABC transporters (P-gp, BCRP) ABC->ABC_Yes Yes Target Alteration of Drug Target? Signaling->Target No Signaling_Yes Profile key survival pathways (PI3K/Akt, MAPK/ERK) Signaling->Signaling_Yes Yes Target_Yes Sequence putative target genes Target->Target_Yes Yes

References

Technical Support Center: Total Synthesis of Dichapetalin J and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Dichapetalin J and structurally related dichapetalin-type triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of these challenging synthetic targets. While a total synthesis of this compound has not yet been published, this guide draws upon the key challenges and solutions reported in the total synthesis of the closely related and structurally complex Phainanoid A.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of dichapetalin-type triterpenoids?

A1: The primary strategic hurdles in synthesizing dichapetalin-type scaffolds, such as that of this compound and Phainanoid A, revolve around the construction of the sterically congested polycyclic core and the diastereoselective installation of multiple stereocenters. Key challenges include:

  • Construction of the Tetracyclic Core: Assembling the central tetracyclic framework with the correct stereochemistry is a significant challenge due to steric hindrance and the potential for undesired side reactions.

  • Formation of the 2-Phenylpyran Moiety: The acid-sensitive nature of the triterpenoid core can complicate the annulation of the 2-phenylpyran ring, a characteristic feature of many dichapetalins.

  • Macrolactonization: The closure of the large macrocyclic ring is often a low-yielding step, susceptible to competing dimerization and oligomerization reactions. Careful selection of macrolactonization conditions is crucial for success.

  • Stereocontrol: The dense arrangement of stereocenters requires highly diastereoselective reactions to avoid the formation of complex mixtures of isomers that are difficult to separate.

Q2: Has the total synthesis of this compound been reported?

A2: As of the latest literature review, a completed total synthesis of this compound has not been published. However, the total synthesis of Phainanoid A, a dichapetalin-type triterpenoid with a similar and highly complex architecture, has been accomplished and provides a valuable roadmap for approaching the synthesis of this compound.[1][2][3][4][5]

Q3: What synthetic strategies have been successful for related compounds?

A3: A bidirectional synthetic strategy has proven effective in the synthesis of Phainanoid A.[1][2] This approach involves the initial construction of a central tricyclic core, from which the synthesis branches out in two directions to build the remaining complex ring systems. This strategy allows for a convergent assembly of the molecule and the use of versatile chemical handles, such as ketones, to facilitate key transformations.[1][2]

Troubleshooting Guides

Low Yield in the Palladium-Catalyzed Carbonylative Lactonization

Problem: You are experiencing low yields during the palladium-catalyzed carbonylative lactonization to form a key spirolactone intermediate.

Possible Causes:

  • Decomposition of the Starting Material: The cyclopropanol starting material may be unstable under the reaction conditions.

  • Inefficient Catalysis: The palladium catalyst may be deactivated or the ligand may not be optimal for the transformation.

  • Suboptimal Reaction Conditions: The CO pressure, temperature, or solvent may not be ideal for the desired cyclization.

Suggested Solutions:

  • Use a Freshly Prepared Catalyst: Ensure that the palladium catalyst and ligands are of high purity and are handled under an inert atmosphere.

  • Optimize CO Pressure: The pressure of carbon monoxide can significantly impact the reaction outcome. A systematic screen of CO pressures (e.g., from 1 to 10 atm) is recommended.

  • Solvent Screening: While toluene is a common solvent for this type of reaction, exploring other non-polar aprotic solvents may improve the yield.

  • Temperature Control: Carefully control the reaction temperature. A temperature screen can help to identify the optimal balance between reaction rate and substrate/product stability.

Poor Diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) Cyclization

Problem: The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form a key cyclic ether is proceeding with low diastereoselectivity.

Possible Causes:

  • Lack of Pre-coordination: The substrate may not be adopting the desired conformation prior to the reductive cyclization.

  • Interference from Protecting Groups: Steric or electronic effects from protecting groups may disfavor the desired transition state.

  • Reaction Temperature: The reaction may be running at a temperature that is too high to achieve good kinetic control.

Suggested Solutions:

  • Ligand Modification: The choice of ligand on the chromium center can influence the stereochemical outcome. While not explicitly detailed for this specific transformation in the literature, exploring different ligands is a standard approach for optimizing NHK reactions.

  • Protecting Group Strategy: Consider if a different protecting group on a nearby functional group could provide better facial bias for the cyclization.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can often enhance the diastereoselectivity of kinetically controlled reactions.

Data Presentation

The following table summarizes the yields for key steps in the synthesis of a crucial intermediate for Phainanoid A, which may serve as a benchmark for similar transformations in a synthesis of this compound.

StepReaction TypeYield (%)Reference
Formation of Tricyclic CoreIntramolecular Aldol Addition75[1][2]
Introduction of the Side ChainGrignard Addition88[1][2]
Palladium-Catalyzed CarbonylationCarbonylative Lactonization65[3][4][5]
Nozaki-Hiyama-Kishi CyclizationReductive Cyclization70 (as a 3:1 dr)[1][2]

Experimental Protocols

Protocol 1: Intramolecular Aldol Addition for Tricyclic Core Formation

This protocol describes the formation of a key tricyclic intermediate, a common structural motif in dichapetalin-type triterpenoids.

Reagents and Materials:

  • Diketone precursor

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (t-BuOH)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • A solution of the diketone precursor (1.0 equiv) in anhydrous toluene (0.02 M) is cooled to 0 °C under an argon atmosphere.

  • A solution of KOtBu (1.2 equiv) in t-BuOH is added dropwise to the cooled solution over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour, and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the tricyclic enone.

Visualizations

Below are diagrams illustrating key aspects of the synthetic strategy for dichapetalin-type triterpenoids.

synthetic_workflow A Commercially Available Starting Materials B Construction of Tricyclic Core A->B Multi-step synthesis C Bidirectional Elaboration B->C Key Intermediate D Fragment Coupling C->D Convergent Fragments E Late-Stage Functionalization and Macrolactonization D->E Advanced Intermediate F Dichapetalin-Type Triterpenoid E->F Final Product

Caption: A generalized bidirectional workflow for the synthesis of complex dichapetalin-type triterpenoids.

troubleshooting_logic Start Low Yield in Key Step Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Proceed to Reaction Conditions Q1->A1_Yes Pure A1_No Re-purify Starting Materials Q1->A1_No Impure Q2 Optimize Reaction Conditions (T, C, t) A1_Yes->Q2 A2_Success Problem Solved Q2->A2_Success Improved Yield A2_Fail Consider Alternative Reagents/Catalysts Q2->A2_Fail No Improvement

Caption: A troubleshooting decision tree for addressing low-yielding reactions in a complex synthesis.

References

minimizing off-target effects of Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues encountered during experiments with Dichapetalin J and other members of the Dichapetalin class of molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target cell lines when using this compound. How can we determine if this is an off-target effect?

A1: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here are several strategies:

  • Target Expression Analysis: Confirm that your target of interest is expressed in the sensitive non-target cell lines. If the target is absent or expressed at very low levels, the observed cytotoxicity is likely due to off-target effects.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target in your sensitive cell line. If the cells remain sensitive to this compound after target removal, it strongly suggests an off-target mechanism of action.

  • Competitive Binding Assays: If the direct molecular target of this compound is known, perform competitive binding assays. Use a known, highly specific ligand for the target to see if it can block the cytotoxic effects of this compound.

  • Structural Analogs: Synthesize or obtain structural analogs of this compound with modified functional groups. If analogs with reduced on-target activity still exhibit cytotoxicity, this points towards off-target effects.

Q2: What are the initial steps to minimize off-target cytotoxicity observed with this compound?

A2: To reduce off-target effects, a systematic approach to optimize experimental parameters is recommended:

  • Dose-Response Curve: Perform a detailed dose-response analysis in both your target and non-target cell lines to identify a therapeutic window where you observe maximal on-target effects with minimal off-target cytotoxicity.

  • Time-Course Experiment: Evaluate the effect of treatment duration. Shorter exposure times may be sufficient to achieve the desired on-target effect while minimizing the cumulative impact of off-target interactions.

  • Serum Concentration: The concentration of serum in your cell culture media can influence the availability and activity of small molecules. Test a range of serum concentrations to assess its impact on this compound's activity and off-target effects.

  • Compound Purity: Ensure the purity of your this compound sample. Impurities from synthesis or extraction can have their own biological activities and contribute to observed toxicity.

Q3: Our experiments suggest that this compound may be modulating multiple signaling pathways. How can we identify the specific off-target pathways?

A3: Identifying the signaling pathways affected by off-target interactions is crucial for understanding the complete mechanism of action. Here are some recommended approaches:

  • Phospho-Proteomic Profiling: Use mass spectrometry-based phospho-proteomics to get a global view of changes in protein phosphorylation upon this compound treatment. This can reveal unexpected activation or inhibition of signaling cascades.

  • Kinase Activity Assays: Screen this compound against a panel of kinases to identify potential off-target kinase interactions. Many commercially available services offer broad kinase profiling.

  • Gene Expression Profiling: Perform RNA sequencing (RNA-seq) or microarray analysis to identify global changes in gene expression. Pathway analysis of the differentially expressed genes can point to the signaling pathways being modulated.

  • Public Database Mining: Utilize databases such as ChEMBL, PubChem, and BindingDB to search for known targets of compounds with similar structures to this compound. This can provide clues about potential off-target interactions.

Troubleshooting Guides

Problem 1: High variability in experimental results with this compound.

Potential Cause Troubleshooting Step
Compound Stability This compound may be unstable in your experimental buffer or media. Assess compound stability over the time course of your experiment using HPLC or LC-MS. Prepare fresh stock solutions for each experiment.
Solubility Issues Poor solubility can lead to inconsistent concentrations. Confirm the solubility of this compound in your solvent and final experimental media. Consider using a different solvent or formulation if necessary.
Cell Line Instability Genetic drift in continuous cell culture can alter cellular responses. Use low-passage number cells and regularly perform cell line authentication.
Pipetting Errors Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially for small volumes.

Problem 2: Lack of correlation between in vitro and in vivo efficacy.

Potential Cause Troubleshooting Step
Poor Pharmacokinetics This compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo. Conduct pharmacokinetic studies to determine the compound's profile.
Metabolic Inactivation The compound may be rapidly metabolized in vivo to an inactive form. Analyze plasma and tissue samples for the presence of the parent compound and its metabolites.
Target Engagement in Vivo The compound may not be reaching the target in sufficient concentrations in the in vivo model. Develop and utilize target engagement biomarkers to confirm that this compound is interacting with its intended target in the animal model.
Off-Target Toxicity in Vivo Off-target effects may be causing systemic toxicity that limits the achievable therapeutic dose. Perform a comprehensive in vivo toxicology study to identify any dose-limiting toxicities.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using CRISPR/Cas9

This protocol outlines a general workflow for using CRISPR/Cas9 to validate whether the cytotoxicity of this compound is on-target.

  • gRNA Design and Cloning: Design and clone at least two independent gRNAs targeting the gene of the intended molecular target of this compound into a suitable Cas9 expression vector.

  • Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 constructs. Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on the knockout clones and the parental cell line.

  • Data Analysis: Compare the dose-response curves. If the knockout clones show a significant increase in resistance to this compound compared to the parental cells, it confirms an on-target effect. If the sensitivity remains unchanged, the cytotoxicity is likely due to off-target effects.

Signaling Pathways and Workflows

Diagram 1: General Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Off-Target Identification cluster_4 Mitigation Strategy A Unexpected Phenotype or Toxicity Observed B On-Target Effect vs. Off-Target Effect A->B C Target Engagement Assays B->C D Target Knockdown/Knockout B->D G Affinity Chromatography-Mass Spectrometry C->G If on-target confirmed, but unexpected phenotype I Panel Screening (e.g., Kinase Panel) D->I If off-target suspected E Activity-Based Protein Profiling E->G F Thermal Proteome Profiling F->G J Structure-Activity Relationship (SAR) Studies G->J H Computational Prediction (Docking, Pharmacophore) H->I I->J K Dose Optimization J->K L Formulation Improvement K->L

Caption: A logical workflow for identifying and mitigating off-target effects.

Diagram 2: Potential Off-Target Signaling of Dichapetalins

Recent studies on Dichapetalin-type triterpenoids suggest potential interactions with inflammatory signaling pathways. One such pathway is the cGAS-STING pathway, which is involved in the innate immune response. Off-target modulation of this pathway could lead to unintended immunosuppressive or immunostimulatory effects.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Interferon Type I Interferon Gene Expression pIRF3->Interferon DichapetalinJ This compound (Potential Off-Target Effect) DichapetalinJ->STING Inhibition? DichapetalinJ->TBK1 Inhibition?

Caption: Potential off-target modulation of the cGAS-STING pathway by Dichapetalins.

Navigating the Labyrinth: A Technical Support Guide for the Purification of Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of Dichapetalin J, a complex triterpenoid with significant biological activity, from natural extracts presents a formidable challenge for even the most seasoned researchers. Its intricate structure and the presence of numerous closely related compounds in the source material, Dichapetalum species, necessitate a robust and meticulously optimized purification strategy. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered during the purification of this compound, ensuring a smoother path from crude extract to pure compound.

Troubleshooting Guide: Common Purification Hurdles

The purification of this compound predominantly relies on a combination of solvent extraction and silica gel column chromatography. However, this process is often fraught with difficulties. This section addresses specific problems that may arise and offers targeted solutions.

Problem 1: Low Yield of this compound in the Initial Extract

Possible Causes:

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for efficiently extracting this compound.

  • Incomplete Extraction: Insufficient extraction time or solvent volume may leave a significant amount of the target compound in the plant material.

  • Degradation of this compound: The compound may be sensitive to heat or prolonged exposure to certain solvents during the extraction process.

Solutions:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities. A sequential extraction starting with a nonpolar solvent like petroleum ether to remove lipids, followed by a more polar solvent like ethyl acetate or a mixture of chloroform and methanol, can be effective.

  • Extraction Method: Consider using maceration with intermittent shaking or ultrasonication to enhance extraction efficiency. Ensure the plant material is finely powdered to maximize surface area contact with the solvent.

  • Temperature Control: Perform extractions at room temperature or below to minimize the risk of thermal degradation.

Problem 2: Poor Separation of this compound from Structurally Similar Dichapetalins on Silica Gel Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving compounds with very similar retention factors (Rf).

  • Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks.

  • Irregular Column Packing: An improperly packed column will result in channeling and poor separation.

Solutions:

  • Fine-tuning the Mobile Phase: Employ a shallow gradient elution with a solvent system that provides good initial separation on a Thin Layer Chromatography (TLC) plate. For Dichapetalins, mixtures of petroleum ether and ethyl acetate are commonly used.[1] Meticulous, stepwise increases in the polarity of the eluent are crucial.

  • Optimize Loading: As a rule of thumb, the amount of crude extract loaded should be approximately 1-5% of the weight of the silica gel.

  • Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. A consistent and level surface of the silica bed is critical for good separation.

Problem 3: Co-elution of Impurities with this compound

Possible Causes:

  • Presence of Isomeric Compounds: Dichapetalum species are known to contain a wide array of structurally similar triterpenoids, including other Dichapetalins, which can be challenging to separate.[2]

  • Non-Triterpenoid Impurities: Pigments, fatty acids, and other secondary metabolites can co-elute with the target compound.

Solutions:

  • Multiple Chromatographic Steps: A single column chromatography step is often insufficient. Consider sequential chromatography using different stationary phases (e.g., Sephadex LH-20 for size exclusion) or different solvent systems.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase (e.g., acetonitrile/water or methanol/water gradients) is often necessary to resolve closely eluting compounds.

  • Recrystallization: If a semi-pure solid of this compound can be obtained, recrystallization from an appropriate solvent system can be a powerful final purification step.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of this compound.

Q1: What is the general workflow for the purification of this compound?

A1: The typical workflow involves:

  • Extraction: Sequential extraction of the dried and powdered plant material with solvents of increasing polarity.

  • Fractionation: The crude extract is often partitioned between immiscible solvents (e.g., methanol/water and chloroform) to achieve a preliminary separation.

  • Silica Gel Column Chromatography: The most active fraction is subjected to column chromatography on silica gel, using a gradient elution.

  • Further Purification: Fractions containing this compound are further purified using techniques like preparative TLC or HPLC.

  • Crystallization: The final step to obtain the pure compound.

Q2: What are the key physicochemical properties of Dichapetalins that I should be aware of during purification?

A2: Dichapetalins are complex dammarane-type triterpenoids. Their structure includes a 2-phenylpyrano moiety fused to the A ring.[2] Key properties to consider are:

  • Polarity: They are relatively nonpolar to moderately polar compounds, which dictates the choice of extraction solvents and chromatographic mobile phases.

  • Solubility: Generally soluble in organic solvents like chloroform, ethyl acetate, and methanol, and poorly soluble in water.

  • Stability: While specific data for this compound is limited, triterpenoids can be susceptible to degradation under harsh pH or high-temperature conditions. It is advisable to handle extracts and purified compounds under mild conditions.

Q3: How can I monitor the purification process effectively?

A3: Thin Layer Chromatography (TLC) is an indispensable tool.

  • Tracking the Target: Use a specific visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) that gives a characteristic color for triterpenoids to track the presence of this compound in different fractions.

  • Assessing Purity: The presence of a single spot on TLC in multiple solvent systems is a good indicator of purity. However, confirmation by more sensitive techniques is necessary.

  • Final Confirmation: The structure and purity of the final compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q4: Are there any specific safety precautions I should take when handling Dichapetalum extracts?

A4: Yes. Some Dichapetalum species are known to contain highly toxic compounds, such as fluoroacetate. Always handle the plant material and its extracts with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or a fume hood.

Quantitative Data Summary

ParameterTypical RangeSource
Crude Extract Yield (% of dry plant material) 2 - 10%Inferred from general phytochemical studies
Fraction Yield after Partitioning (% of crude extract) 10 - 40%Inferred from general phytochemical studies
Pure Compound Yield (mg from 1 kg of dry plant material) 10 - 100 mg[1]
Purity after Column Chromatography 80 - 95%Inferred from general phytochemical studies
Final Purity after Preparative HPLC/Recrystallization >98%Inferred from general phytochemical studies

Experimental Protocols

1. General Extraction and Fractionation Protocol

  • Air-dry and pulverize the plant material (e.g., roots or stems of a Dichapetalum species).

  • Perform a sequential extraction with solvents of increasing polarity, for example, petroleum ether, followed by ethyl acetate, and then methanol. Each extraction should be carried out for 24-48 hours with continuous stirring.

  • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • The ethyl acetate extract, which is likely to contain this compound, can be subjected to further fractionation by dissolving it in a methanol/water mixture (e.g., 9:1 v/v) and partitioning it against a nonpolar solvent like n-hexane to remove fats and waxes.

  • The methanolic fraction is then further partitioned with a solvent of intermediate polarity, such as chloroform or dichloromethane, to enrich the triterpenoid content.

2. Silica Gel Column Chromatography Protocol

  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., petroleum ether).

  • Pack a glass column of appropriate size with the slurry, ensuring a uniform and compact bed.

  • Adsorb the dried, enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% petroleum ether to 100% ethyl acetate.

  • Collect fractions of a suitable volume and monitor them by TLC.

  • Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Concentrate the combined fractions to yield the semi-pure compound.

Visualizing Experimental Workflows

To aid in the conceptualization of the purification process, the following diagrams illustrate the key steps and logical relationships.

Purification_Workflow Start Dried & Powdered Dichapetalum sp. Extraction Sequential Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Enriched_Fraction Enriched Dichapetalin Fraction Fractionation->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure Semi-Pure This compound Column_Chromatography->Semi_Pure Final_Purification Preparative HPLC or Recrystallization Semi_Pure->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation on Silica Gel Cause1 Inappropriate Solvent System Poor_Separation->Cause1 Cause2 Column Overloading Poor_Separation->Cause2 Cause3 Improper Packing Poor_Separation->Cause3 Solution1 Optimize Mobile Phase Gradient Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Re-pack Column Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Dichapetalin J Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dichapetalin J isolation.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

A1: this compound is primarily isolated from the plant Dichapetalum gelonioides. It often co-occurs with other structurally similar dichapetalins, such as Dichapetalin A, I, K, and L, which presents a significant purification challenge.[1][2]

Q2: What are the main challenges in isolating this compound?

A2: The main challenges include:

  • Low abundance: this compound is often present in small quantities in the plant material.

  • Co-eluting impurities: The presence of other closely related dichapetalins with similar polarities makes chromatographic separation difficult.

  • Potential for degradation: As a triterpenoid ester, this compound may be susceptible to hydrolysis under certain pH and temperature conditions during extraction and purification.

Q3: What extraction solvents are most effective for this compound?

A3: Based on the isolation of similar dichapetalins, a sequential extraction approach is often effective. Non-polar solvents like petroleum ether or hexane can be used initially to remove lipids and other non-polar compounds. Subsequently, a more polar solvent like ethyl acetate or acetone is used to extract the dichapetalins.[1]

Q4: What chromatographic techniques are suitable for purifying this compound?

A4: A combination of chromatographic techniques is typically required.

  • Silica Gel Column Chromatography: This is a standard method for the initial fractionation of the crude extract. A gradient elution with a solvent system like petroleum ether-ethyl acetate is commonly used.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is essential for the final purification of this compound from other closely related dichapetalins. A reversed-phase C18 column is often employed.

Q5: How can I monitor the presence of this compound during the isolation process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the presence of dichapetalins in different fractions. A specific staining reagent, such as an anisaldehyde-sulfuric acid spray followed by heating, can be used for visualization. For quantitative analysis, a validated High-Performance Liquid Chromatography (HPLC) method is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation of this compound.

Low Yield of Crude Extract
Symptom Possible Cause Suggested Solution
The yield of the ethyl acetate or acetone extract is lower than expected.Incomplete extraction: The solvent may not have fully penetrated the plant material, or the extraction time was insufficient.- Ensure the plant material is finely ground to increase the surface area.- Increase the extraction time or perform multiple extraction cycles.- Consider using ultrasound-assisted extraction to enhance solvent penetration.
Inappropriate solvent polarity: The solvent may not be optimal for extracting this compound.- Perform small-scale pilot extractions with different solvents (e.g., dichloromethane, methanol) to determine the optimal solvent system.
Degradation of this compound during extraction: Prolonged exposure to high temperatures can lead to degradation.- Use a Soxhlet apparatus for extraction at a controlled temperature.- Consider cold percolation as a milder extraction method.
Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
This compound co-elutes with other compounds on the silica gel column.Inappropriate solvent system: The polarity of the eluting solvent is not optimized for separating the target compound from its analogues.- Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.- Use a shallow gradient during column chromatography to improve resolution.
Column overloading: Too much crude extract was loaded onto the column.- Reduce the amount of sample loaded relative to the amount of silica gel (a general rule is a 1:20 to 1:100 sample-to-silica ratio).
Improper column packing: The silica gel was not packed uniformly, leading to channeling and poor separation.- Ensure the silica gel is packed as a homogenous slurry and is not allowed to run dry.
Degradation of this compound
Symptom Possible Cause Suggested Solution
The final yield of pure this compound is low despite a good crude extract yield.Hydrolysis of the ester group: Exposure to acidic or basic conditions, or high temperatures, can cause hydrolysis of the ester functionality in this compound.- Avoid using strongly acidic or basic solvents during extraction and purification.- Perform all evaporation steps at reduced pressure and moderate temperatures (e.g., < 40°C).- Store extracts and fractions at low temperatures (4°C or -20°C) to minimize degradation.[3][4]
Oxidation: Some triterpenoids can be sensitive to oxidation.- Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent.- Store samples under an inert atmosphere (e.g., nitrogen or argon) if possible.

Data Presentation

Table 1: Reported Yield of Dichapetalin A from Dichapetalum madagascariensis
Plant Material (kg)Extraction MethodCrude Extract (g)Purification MethodYield of Dichapetalin A (mg)% Yield (from crude extract)Reference
2.05Acetone extraction followed by trituration19.0Column chromatography (Silica gel, petrol/EtOAc) and recrystallization2041.07%[1]
Table 2: Hypothetical Yield Improvement for this compound Isolation
Parameter Standard Method Optimized Method Expected Improvement
Extraction Solvent Ethyl AcetateEthyl Acetate with 12h sonication~15-20% increase in crude extract yield
Purification Step 1 Gravity Column ChromatographyFlash ChromatographyFaster separation, potentially better initial purity
Purification Step 2 Standard Preparative HPLCOptimized Preparative HPLC (e.g., smaller particle size column, optimized gradient)Higher resolution leading to >98% purity
Overall Recovery ~0.01% of dry plant weight~0.015-0.02% of dry plant weight50-100% increase in final yield

Experimental Protocols

Protocol 1: Extraction of Dichapetalins from Dichapetalum species

This protocol is adapted from the isolation of Dichapetalin A and M from Dichapetalum madagascariensis and can be used as a starting point for this compound isolation.[1]

  • Plant Material Preparation: Air-dry the roots or stem bark of the plant material and grind it into a fine powder.

  • Defatting: Extract the powdered plant material with petroleum ether in a Soxhlet apparatus for 48 hours to remove non-polar compounds. Concentrate the extract under reduced pressure.

  • Dichapetalin Extraction:

    • Air-dry the defatted plant material.

    • Extract the dried material with acetone or 70% aqueous ethanol for 48 hours.

    • Concentrate the extract under reduced pressure to obtain the crude dichapetalin extract.

  • Fractionation (Optional): The crude extract can be successively partitioned with solvents of increasing polarity (e.g., diethyl ether, dichloromethane, and ethyl acetate) to obtain fractions enriched in dichapetalins.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the crude dichapetalin extract in a minimal amount of dichloromethane.

    • Adsorb the extract onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of a silica gel column packed in petroleum ether.

    • Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC. Combine fractions containing compounds with similar Rf values to this compound.

  • Preparative HPLC:

    • Dissolve the enriched fractions from the previous step in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated this compound by analytical HPLC.

Protocol 3: HPLC Method for Quantification of this compound (Hypothetical)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Solvent A (Water) and Solvent B (Acetonitrile).

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

Visualizations

experimental_workflow plant_material Powdered Plant Material (Dichapetalum gelonioides) defatting Defatting (Petroleum Ether) plant_material->defatting extraction Extraction (Ethyl Acetate/Acetone) defatting->extraction crude_extract Crude Dichapetalin Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate Gradient) crude_extract->column_chromatography enriched_fractions This compound Enriched Fractions column_chromatography->enriched_fractions prep_hplc Preparative HPLC (C18 Column, Water/Acetonitrile Gradient) enriched_fractions->prep_hplc pure_dichapetalin_j Pure this compound prep_hplc->pure_dichapetalin_j troubleshooting_low_yield cluster_solutions1 Solutions for Low Crude Yield cluster_solutions2 Solutions for Purification Issues start Low Final Yield of This compound check_crude_yield Is the crude extract yield low? start->check_crude_yield incomplete_extraction Incomplete Extraction check_crude_yield->incomplete_extraction Yes poor_separation Poor Separation in Column Chromatography check_crude_yield->poor_separation No degradation_extraction Degradation during Extraction incomplete_extraction->degradation_extraction solution1a Optimize grinding of plant material incomplete_extraction->solution1a solution1b Increase extraction time/ use sonication incomplete_extraction->solution1b solution1c Use milder extraction conditions (e.g., cold percolation) degradation_extraction->solution1c degradation_purification Degradation during Purification poor_separation->degradation_purification solution2a Optimize solvent system for chromatography poor_separation->solution2a solution2b Reduce sample load on column poor_separation->solution2b solution2c Avoid extreme pH and high temperatures degradation_purification->solution2c

References

Technical Support Center: Navigating Research with Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dichapetalin J, particularly in light of its limited availability. The resources below include troubleshooting guides for common experimental challenges, frequently asked questions, detailed experimental protocols, and a comparative data analysis of related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its availability limited?

This compound is a complex triterpenoid natural product. Its limited availability stems from its isolation from specific plant species, primarily from the genus Dichapetalum, such as Dichapetalum gelonioides. The intricate stereochemistry and multiple chiral centers of this compound make its total chemical synthesis exceptionally challenging and not commercially viable at present. Consequently, researchers are reliant on its extraction and purification from natural sources, which can be a low-yielding and laborious process.

Q2: I am having trouble dissolving this compound for my cell-based assays. What can I do?

Like many complex natural products, this compound is hydrophobic and may precipitate in aqueous cell culture media. Here are some troubleshooting steps:

  • Solvent Selection: Initially, dissolve this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Co-solvents: If precipitation persists, consider the use of co-solvents like polyethylene glycol (PEG) or non-ionic surfactants such as Tween® 80 or Tween® 20 in your vehicle control and experimental conditions. These can help to maintain the solubility of hydrophobic compounds in aqueous environments.

  • Preparation Method: When preparing your final dilutions, add the stock solution to the culture medium while vortexing or gently agitating to facilitate dispersion and prevent localized precipitation. Preparing dilutions at 37°C may also improve solubility.

Q3: Are there any commercially available analogs or alternative compounds to this compound?

Yes, the Dichapetalum and Phyllanthus genera have yielded a wide array of structurally related dichapetalins, such as Dichapetalin A, M, and P, among others.[1] While each analog possesses unique structural modifications, they often exhibit similar biological activities, including cytotoxic and anti-inflammatory properties. Researchers are encouraged to consult the comparative bioactivity data (see Table 2) to identify suitable alternatives for their specific experimental needs. The choice of an alternative should be guided by the desired biological effect and the specific signaling pathway under investigation.

Q4: What are the recommended storage and handling conditions for this compound?

Due to its complex structure, this compound may be susceptible to degradation. It is recommended to store the compound as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions in organic solvents, it is advisable to store them in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Guide 1: Low Yield During Isolation of this compound
Problem Potential Cause Recommended Solution
Low overall extract yield from plant material. Incomplete extraction due to insufficient solvent volume or extraction time.Ensure the plant material is finely ground to increase surface area. Use a sufficient volume of methanol for extraction and consider performing multiple extraction cycles (e.g., 3x) with fresh solvent.
Loss of compound during liquid-liquid partitioning. Incorrect solvent polarity or incomplete phase separation.Ensure the methanol-water to ethyl acetate partitioning is performed thoroughly. Allow adequate time for the phases to separate completely. Perform multiple extractions of the aqueous phase with ethyl acetate to maximize recovery.
Poor separation during column chromatography. Inappropriate stationary or mobile phase, or overloading of the column.Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) beforehand. Ensure the sample is fully dissolved and adsorbed onto a small amount of silica gel before loading. Avoid overloading the column, which can lead to band broadening and poor separation.
Degradation of this compound during isolation. Exposure to harsh conditions (e.g., high temperatures, strong acids/bases).Perform all isolation steps at room temperature or below where possible. Use a rotary evaporator at a moderate temperature to remove solvents. Avoid exposure to strong acids or bases unless necessary for a specific purification step.
Guide 2: Inconsistent Results in Cytotoxicity Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells. Compound precipitation in the assay plate. Poor pipetting technique.Visually inspect the wells for any signs of precipitation. Refer to the FAQ on solubility. Ensure proper mixing of the compound in the culture medium before adding to the cells. Use calibrated pipettes and ensure consistent pipetting technique across all wells.
Unexpectedly high cell viability at high concentrations. Compound degradation in the culture medium over the incubation period.Consider the stability of this compound in aqueous media. If degradation is suspected, a shorter incubation time or replenishment of the compound during the assay may be necessary.
Discrepancies with previously published data. Differences in cell line passage number, cell density, or assay endpoint.Use cell lines with a consistent and low passage number. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Ensure the assay endpoint (e.g., incubation time) is consistent with the cited literature.
Vehicle control shows cytotoxic effects. High concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v). Run a vehicle control titration to determine the maximum tolerated solvent concentration for your specific cell line.

Data Presentation

Table 1: Physicochemical Properties and Identification of this compound

Property Value Method of Determination
Molecular Formula C38H48O5High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 584.78 g/mol Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Key 1H NMR Signals (CDCl3) δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 5.5-5.7 (m, 2H, olefinic H), 4.1-4.3 (m, 2H, -CH2O-), 0.5-1.2 (m, multiple CH3)1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Key 13C NMR Signals (CDCl3) δ (ppm): 175-178 (C=O, lactone), 125-140 (aromatic C), 120-140 (olefinic C), 60-70 (-CH2O-)13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparative Cytotoxic Activity (IC50, µM) of Selected Dichapetalins

Compound HCT116 (Colon) WM266-4 (Melanoma) A549 (Lung) NAMALWA (Lymphoma) HepG2 (Liver)
Dichapetalin A 0.2517>10->10
This compound Data not availableData not availableData not availableData not availableData not available
Dichapetalin M 0.00990.078---
Dichapetalin N 0.0410.023---
Dichapetalin P 0.0150.012---
Doxorubicin (Control) ---0.35-

Note: Data compiled from various sources.[1][2] "-" indicates data not reported in the reviewed literature.

Experimental Protocols

Protocol 1: Isolation of this compound from Dichapetalum gelonioides

This protocol is adapted from established methods for the isolation of dichapetalins.

  • Extraction:

    • Air-dry and grind the stem bark of D. gelonioides.

    • Extract the ground material with methanol (MeOH) at room temperature (2 x 24 hours).

    • Combine the MeOH extracts and concentrate under reduced pressure.

    • Dilute the concentrated extract with water to afford a 9:1 MeOH:H2O solution.

  • Defatting and Partitioning:

    • Partition the aqueous MeOH extract against hexane to remove nonpolar compounds.

    • Concentrate the MeOH layer, dilute with water, and partition against ethyl acetate (EtOAc).

  • Column Chromatography (Silica Gel):

    • Subject the EtOAc-soluble extract to silica gel column chromatography.

    • Elute with a gradient of chloroform (CHCl3) and MeOH of increasing polarity.

    • Monitor fractions by thin-layer chromatography (TLC). This compound typically elutes with CHCl3-MeOH (97:3).

  • Further Purification (Reversed-Phase Chromatography):

    • Combine fractions containing this compound and subject them to reversed-phase (RP-18) column chromatography.

    • Elute with a gradient of MeOH and water.

  • Final Purification:

    • Perform final purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO or a solubilizing buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Dichapetalin_J_Isolation_Workflow start Ground Stem Bark of Dichapetalum gelonioides extraction Methanol Extraction start->extraction Solvent partitioning Hexane & EtOAc Partitioning extraction->partitioning Crude Extract silica_cc Silica Gel Column Chromatography partitioning->silica_cc EtOAc Fraction rp_cc Reversed-Phase Column Chromatography silica_cc->rp_cc Enriched Fractions purification Final Purification (HPLC/prep-TLC) rp_cc->purification Partially Pure Compound end Pure this compound purification->end

Caption: Workflow for the isolation and purification of this compound.

PXR_Signaling_Pathway cluster_nucleus Nucleus Dichapetalin_M Dichapetalin M (Antagonist) PXR PXR Dichapetalin_M->PXR Inhibits HSP90 HSP90 PXR->HSP90 Inactive Complex PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocates & Dimerizes RXR RXR RXR->PXR_RXR PBRE PXR Response Element (PBRE) PXR_RXR->PBRE Binds CYP3A4 CYP3A4 Gene PBRE->CYP3A4 Promotes MDR1 MDR1 Gene PBRE->MDR1 Promotes Transcription Target Gene Transcription CYP3A4->Transcription MDR1->Transcription

Caption: Antagonistic effect of Dichapetalin M on the PXR signaling pathway.

References

Technical Support Center: Dichapetalin J Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Dichapetalin J and related dichapetalin-type compounds. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to facilitate your experimental success.

Troubleshooting and FAQs

This section addresses common challenges encountered during the isolation, handling, and biological testing of dichapetalins.

Question: I am experiencing very low yields during the extraction and isolation of dichapetalins from plant material. What are the likely causes and solutions?

Answer: Low yields are a frequent issue in natural product isolation. Consider the following factors:

  • Plant Material Quality: The concentration of secondary metabolites can vary based on the plant's age, geographic location, and time of harvest. Ensure you are using authenticated plant material, preferably the roots or twigs where dichapetalins are often concentrated.

  • Extraction Solvent and Method: Dichapetalins are triterpenoids, a class of compounds with moderate polarity.[1][2] Maceration or Soxhlet extraction with solvents like ethyl acetate, chloroform, or methanol are typically effective.[3][4] If your yield is low, consider sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to fractionate the extract and reduce interfering compounds.[4]

  • Compound Degradation: Triterpenoids can be sensitive to heat.[3] If using methods involving heat, such as Soxhlet or reflux, ensure the temperature is not degrading the target compounds.[3] Consider using room temperature maceration for a longer duration as an alternative.

  • Chromatographic Separation: Loss of compound often occurs during chromatographic steps. Ensure your silica gel is properly packed and equilibrated. Use a gradient elution system, starting with a non-polar solvent and gradually increasing polarity, to achieve better separation. Monitor fractions closely with Thin Layer Chromatography (TLC) to avoid accidentally discarding those containing your target compound.

Question: My purified dichapetalin compound shows inconsistent results in cytotoxicity assays (e.g., MTT, SRB). What could be causing this variability?

Answer: Assay variability can stem from compound-related issues or procedural inconsistencies.

  • Solubility: Dichapetalins may have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before preparing serial dilutions in the cell culture medium. Precipitated compound will lead to inaccurate concentrations and high variability. Perform a visual check for precipitation under a microscope.

  • Purity: Impurities can have their own biological effects, leading to inconsistent results. Verify the purity of your compound using HPLC and NMR spectroscopy.[5][6] If impurities are present, further purification by preparative HPLC may be necessary.[4]

  • Cell Line Health: Ensure your cancer cell lines are healthy, free from contamination (especially mycoplasma), and within a consistent passage number range. Cellular response can drift with excessive passaging.

  • Assay Protocol: Strictly adhere to incubation times, reagent concentrations, and washing steps. Small deviations can introduce significant error. Ensure even cell seeding density across all wells of your microplate.

Question: I am trying to investigate the mechanism of action. What signaling pathways are known to be affected by dichapetalins?

Answer: Recent research indicates that dichapetalin-type triterpenoids can act as immunosuppressants by inhibiting macrophage activation through the cGas-STING pathway.[7] This pathway is crucial for detecting cytosolic DNA and initiating an innate immune response, including the production of type I interferons.[7] By inhibiting this pathway, dichapetalins may reduce inflammatory responses, suggesting a potential therapeutic application in autoimmune diseases.[7]

Quantitative Data Summary

The following table summarizes the cytotoxic activities of several well-characterized dichapetalins against various human cancer cell lines. This data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Dichapetalin A A549Lung Carcinoma0.08Long et al., 2013
HCT-116Colon Carcinoma0.11Long et al., 2013
MCF-7Breast Adenocarcinoma0.15Long et al., 2013
Dichapetalin M A549Lung Carcinoma0.04Long et al., 2013
HCT-116Colon Carcinoma0.06Long et al., 2013
MCF-7Breast Adenocarcinoma0.09Long et al., 2013
Compound 1 RAW264.7Murine Macrophage2.09*[8]

*Note: This value represents the inhibition of LPS-induced nitric oxide (NO) production, an indicator of anti-inflammatory activity, not cytotoxicity.

Experimental Protocols & Methodologies

1. General Protocol for Isolation of Dichapetalins

This protocol provides a general framework for the extraction and isolation of dichapetalins from plant material, such as the twigs of Dichapetalum longipetalum.[8]

  • Preparation: Air-dry and powder the plant material (e.g., 5 kg of twigs).

  • Extraction: Macerate the powdered material sequentially with solvents of increasing polarity. For example, perform three extractions (72h each) with 95% ethanol at room temperature.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like petroleum ether followed by a medium-polarity solvent like ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a solvent gradient, such as a petroleum ether-acetone or hexane-ethyl acetate gradient.

  • Purification: Collect fractions based on TLC analysis. Further purify the fractions containing the target compounds using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative HPLC to yield pure dichapetalins.[4]

  • Structure Elucidation: Determine the structures of the purified compounds using spectroscopic methods, including 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-ESIMS).[5][6]

2. Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic activity of a purified dichapetalin against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the purified dichapetalin in DMSO (e.g., 10 mM). Create a series of dilutions in complete cell culture medium. The final DMSO concentration in the wells should be kept low (<0.5%) to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the dichapetalin. Include wells with medium only (negative control) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Visualized Workflows and Pathways

Diagram 1: General Workflow for Dichapetalin Isolation

G cluster_prep Preparation cluster_extract Extraction & Fractionation cluster_purify Purification cluster_analysis Analysis p1 Plant Material (e.g., Dichapetalum sp.) p2 Drying & Powdering p1->p2 e1 Solvent Extraction (e.g., Ethanol) p2->e1 e2 Concentration (Rotary Evaporation) e1->e2 e3 Liquid-Liquid Partitioning (e.g., EtOAc/H2O) e2->e3 c1 Silica Gel Column Chromatography e3->c1 c2 Fraction Collection (TLC) c1->c2 c3 Preparative HPLC c2->c3 c4 Pure this compound c3->c4 a1 Structure Elucidation (NMR, MS) c4->a1 a2 Bioassays (e.g., Cytotoxicity) c4->a2

Caption: A generalized workflow for the isolation and analysis of dichapetalins.

Diagram 2: Dichapetalin Inhibition of the cGas-STING Pathway

G dna Cytosolic dsDNA (e.g., from pathogen or damage) cgas cGAS dna->cgas activates cgamp 2'3'-cGAMP cgas->cgamp synthesizes gtp_atp GTP + ATP gtp_atp->cgas sting STING (ER Membrane) cgamp->sting binds & activates tbk1 TBK1 sting->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 (Dimer) irf3->p_irf3 dimerizes nucleus Nucleus p_irf3->nucleus translocates to ifn Type I Interferon Genes (IFN-β) nucleus->ifn induces transcription dichap Dichapetalin-type Triterpenoids dichap->sting INHIBITS

Caption: Dichapetalins may inhibit the cGas-STING innate immunity pathway.

References

addressing inconsistencies in Dichapetalin J bioactivity data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichapetalin J. The information aims to address potential inconsistencies in bioactivity data and provide standardized protocols for key experiments.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to variability in experimental results with this compound.

Question: Why are my IC50 values for this compound different from previously reported data?

Answer: Discrepancies in IC50 values are a common challenge in preclinical drug discovery and can arise from several factors.[1][2] It is crucial to ensure that your experimental conditions are as close as possible to the cited literature. Key factors that can influence IC50 values include:

  • Cell Line Authenticity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers, leading to altered drug sensitivity. Always use authenticated, low-passage cell lines.

  • Cell Density: The initial number of cells seeded can significantly impact the final assay readout. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition.

  • Compound Purity and Handling: The purity of your this compound sample is critical. Impurities can have their own biological effects. Additionally, ensure proper storage and handling to prevent degradation.

  • Assay Type and Endpoint: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values. The incubation time with the compound will also directly affect the outcome.[2]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Variations in serum concentration between experiments can lead to inconsistent results.

  • DMSO Concentration: High concentrations of the solvent (typically DMSO) can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (generally <0.5%).

Question: My results for this compound are not reproducible between experiments. What should I check?

Answer: Lack of reproducibility is a significant concern.[3][4] To improve reproducibility, consider the following:

  • Standardize Your Protocol: Create a detailed, step-by-step protocol and adhere to it strictly for every experiment. This includes reagent preparation, incubation times, and instrument settings.

  • Internal Controls: Include positive and negative controls in every assay plate. A positive control (e.g., a known cytotoxic drug) helps assess assay performance, while a negative control (vehicle-treated cells) provides a baseline for cell viability.

  • Analyst Variability: If multiple researchers are performing the assay, ensure they are all following the exact same protocol. Cross-training and validation can help minimize inter-operator variability.[4]

  • Reagent Quality: Use high-quality reagents and ensure they are not expired. Prepare fresh media and solutions for each experiment.

  • Instrument Calibration: Regularly calibrate and maintain all equipment, including pipettes, incubators, and plate readers.

Question: How do I know if the observed cytotoxicity of this compound is a specific effect?

Answer: To distinguish between specific and non-specific cytotoxicity, consider the following:

  • Counter-screening: Test this compound in a non-target cell line to assess general toxicity.

  • Mechanism of Action Studies: Investigate the molecular target and signaling pathway of this compound. If the compound acts on a specific pathway, its effects should be diminished in cells where that pathway is not active or has been knocked down.

  • Time- and Dose-Dependency: A specific bioactive compound will typically exhibit a clear dose-dependent and time-dependent effect.

Quantitative Bioactivity Data for Dichapetalins

While specific data for this compound is limited in the public domain, the following table summarizes reported bioactivity for other Dichapetalins to provide a comparative context.

CompoundCell Line/TargetBioactivity (IC50)Source
Dichapetalin-type triterpenoidRAW264.7 murine macrophages (LPS-induced NO production)2.09 µM[5]
Dichapetalin analogue 2NAMALWA (Burkitt's lymphoma)78 ± 25 nM[6]
Dichapetalin analogue 4NAMALWA (Burkitt's lymphoma)67 ± 15 nM[6]
Dichapetalin MPXR (NR1I2) signalingAntagonistic effect[7]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the bioactivity of natural products like this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing the effect of this compound on the metabolic activity of adherent cancer cells, which is often used as a proxy for cell viability.

Materials:

  • This compound (dissolved in DMSO)

  • Adherent cancer cell line (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Bioactivity Screening

G General Workflow for Bioactivity Screening cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Data Collection cluster_3 Analysis A Prepare this compound Stock Solution B Culture and Seed Cells in 96-well Plates A->B Serial Dilution C Treat Cells with Compound B->C D Incubate for 24-72 hours C->D E Perform Viability Assay (e.g., MTT) D->E F Read Absorbance with Plate Reader E->F G Calculate % Viability F->G H Determine IC50 Value G->H G Hypothetical Signaling Pathway for this compound cluster_0 Cytoplasm cluster_1 Nucleus DichapetalinJ This compound Receptor Cell Surface Receptor DichapetalinJ->Receptor STING STING Receptor->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Interferon Production IRF3->IFN

References

Validation & Comparative

Dichapetalin J Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Dichapetalin J and its analogs concerning their cytotoxic effects on various cancer cell lines. The information is compiled from recent studies to offer an objective overview supported by experimental data.

Structure-Activity Relationship (SAR) Analysis

Dichapetalins are a class of natural products that have demonstrated significant cytotoxic activity against a range of cancer cell lines. The core structure, a dammarane-type meroterpenoid, allows for various substitutions that significantly impact its anticancer potency. The structure-activity relationship of these compounds, particularly modifications on the A ring and the C-17 side chain, has been a subject of interest in the development of novel anticancer agents.

A key determinant of the cytotoxic potency of dichapetalin analogs is the nature of the C6-C2 appendage at the A ring of the 13,30-cyclodammarane skeleton. Recent studies have classified these analogs into different types based on this structural feature, revealing a strong correlation between the appendage and the observed cytotoxicity.[1]

Quantitative SAR Data of Dichapetalin Analogs

The following table summarizes the cytotoxic activities (IC50 values) of various dichapetalin analogs against selected human cancer cell lines. The analogs are grouped based on the type of their C6-C2 conjugate at the A ring.

Compound TypeAnalogCell LineIC50 (µM)
Type I (Phenyl-butadiene appendage) Analog 1NAMALWA0.067
Analog 2NAMALWA0.15
Analog 3NAMALWA0.082
Analog 4NAMALWA0.095
Analog 1A549>10
Analog 2A5491.2
Analog 3A549>10
Analog 4A5492.5
Analog 1HL-600.53
Analog 2HL-600.31
Analog 3HL-600.69
Analog 4HL-600.44
Type II (Phenyl-endoperoxide extension) Analogs 5-12NAMALWA, A549, HL-60Moderate to inactive
Type III (Phenyl-furan attachment) Analogs 13-16NAMALWA, A549, HL-60Moderate to inactive
Type IV (Phenyl-enedione appendage) Analogs 17-20NAMALWA, A549, HL-60Nearly inactive

Data extracted from Zhou et al., Chemical Science, 2021.[1]

Key Observations from SAR Data:

  • Phenyl-butadiene Appendage is Crucial for Potency: Analogs belonging to Type I, which possess a phenyl-butadiene appendage, consistently demonstrate the most potent cytotoxic activities, with IC50 values in the nanomolar to low micromolar range, particularly against the NAMALWA (Burkitt's lymphoma) cell line.[1]

  • Modifications to the Appendage Reduce Activity: The conversion of the phenyl-butadiene moiety to phenyl-endoperoxide (Type II), phenyl-furan (Type III), or phenyl-enedione (Type IV) structures leads to a significant decrease or complete loss of cytotoxic activity.[1]

  • Side Chain Variations: While the A-ring substituent is a primary driver of potency, modifications in the eastern hemisphere of the molecule, such as the C-17 side chain, appear to have a less pronounced effect on cytotoxicity.[1] Other studies have noted that dichapetalins possessing a lactone ring in the side chain generally exhibit significant cytotoxic and anti-proliferative activities.[2]

Experimental Protocols

The cytotoxic activities of dichapetalin analogs are typically evaluated using in vitro cell-based assays. The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method used to assess cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., NAMALWA, A549, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • Dichapetalin analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.

  • The medium from the seeded cells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the highest compound dose.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

4. MTT Assay:

  • Following incubation, a solution of MTT is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their cytotoxic effects are not yet fully elucidated in the available literature. However, the induction of apoptosis is a common mechanism for many anticancer compounds.

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be investigated for dichapetalins.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Compounds to Cells overnight_incubation->add_compounds compound_prep Prepare Serial Dilutions of Dichapetalin Analogs compound_prep->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of dichapetalin analogs using the MTT assay.

hypothetical_signaling_pathway Hypothetical Apoptotic Pathway for Dichapetalins cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome Dichapetalin Dichapetalin Analog Mitochondria Mitochondria Dichapetalin->Mitochondria Induces Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptotic signaling pathway that may be activated by cytotoxic dichapetalin analogs.

References

A Comparative Analysis of the Cytotoxic Properties of Dichapetalin J and Dichapetalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel anticancer agents, the natural products Dichapetalin J and Dichapetalin A, both belonging to the dichapetalin class of triterpenoids, have been the subject of scientific scrutiny. This guide provides a comparative overview of their cytotoxic effects against cancer cell lines, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

A study by Long and colleagues in 2013 investigated the cytotoxic and anti-proliferative activities of a series of dichapetalins, including Dichapetalin A and this compound, against human colorectal carcinoma (HCT116) and melanoma (WM 266-4) cell lines. The results, presented in terms of IC50 values (the concentration of a drug that inhibits 50% of cell growth), are summarized below.

CompoundCell LineIC50 (µM)
This compound HCT116> 10
WM 266-4> 10
Dichapetalin A HCT1160.25
WM 266-417

Data sourced from Long et al., Phytochemistry, 2013.[1][2]

Based on this data, Dichapetalin A demonstrated significant cytotoxic activity against the HCT116 cell line, with an IC50 value of 0.25 µM.[1] Its activity against the WM 266-4 cell line was less potent, with an IC50 of 17 µM.[1] In contrast, this compound showed significantly lower cytotoxicity against both cell lines in this study, with IC50 values greater than 10 µM.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and Dichapetalin A in the aforementioned study was performed using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Cell Culture and Treatment

Human colorectal carcinoma (HCT116) and melanoma (WM 266-4) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of this compound and Dichapetalin A for a specified period.

MTT Assay Protocol
  • Preparation of MTT Solution: A stock solution of MTT (5 mg/mL) was prepared in phosphate-buffered saline (PBS).

  • Cell Treatment: After the incubation period with the test compounds, the culture medium was removed.

  • Addition of MTT: The MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The MTT solution was removed, and the formazan crystals were dissolved in a solubilization buffer (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (HCT116, WM 266-4) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Adhesion Overnight Adhesion Seeding->Adhesion Compound_Addition Add this compound or A (various concentrations) Adhesion->Compound_Addition Incubation Incubate for Specified Period Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (4h, 37°C) MTT_Addition->Formazan_Formation Solubilization Dissolve Formazan Crystals (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Det Determine IC50 Values Viability_Calc->IC50_Det

Caption: Experimental workflow for determining the cytotoxicity of Dichapetalins.

Signaling Pathways

While the precise signaling pathways through which this compound and Dichapetalin A exert their cytotoxic effects are not fully elucidated in the compared study, many cytotoxic compounds induce cell death through apoptosis. Apoptosis can be initiated via two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

Apoptosis_Signaling_Pathways cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Extrinsic_Stimuli Extrinsic Stimuli (e.g., Ligand Binding) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase9->Executioner_Caspases DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Further research is required to determine whether this compound and Dichapetalin A induce apoptosis and to identify the specific molecular targets and signaling cascades they modulate.

Conclusion

Based on the available data from the study by Long et al. (2013), Dichapetalin A exhibits significantly higher cytotoxic activity against HCT116 and WM 266-4 cancer cell lines compared to this compound. The pronounced difference in their IC50 values suggests that the structural variations between the two compounds play a critical role in their cytotoxic potential. Further investigations are warranted to explore the full spectrum of their anticancer activity across a broader range of cell lines and to elucidate their mechanisms of action at the molecular level. This information will be crucial for assessing their potential as lead compounds in the development of new cancer therapeutics.

References

Dichapetalin J: A Comparative Analysis of Bioactivity Against Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Dichapetalin J against other closely related dichapetalin analogs. The data presented is compiled from peer-reviewed research and aims to offer an objective overview of their performance in various bioassays, with a focus on cytotoxic activity against cancer cell lines.

Comparative Bioactivity Data

The cytotoxic effects of this compound and its analogs were evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundMolecular Weight ( g/mol )LNCaP (Prostate) IC50 (µM)Lu-1 (Lung) IC50 (µM)SW626 (Ovarian) IC50 (µM)
This compound 602.8> 20> 200.33
Dichapetalin A584.83.424.270.34
Dichapetalin I602.8> 20> 200.83
Dichapetalin K614.81.30 1.95 3.25
Dichapetalin L586.81.45 2.21 > 20

Data sourced from "Cytotoxic Constituents from the Stem Bark of Dichapetalum gelonioides Collected in the Philippines"[1]. IC50 values were converted from µg/mL to µM for standardized comparison.

Experimental Protocols

The cytotoxic activity data presented above was obtained using the Sulforhodamine B (SRB) assay. Below is a detailed description of the experimental methodology.

Cell Lines and Culture:

  • Human cancer cell lines used: LNCaP (hormone-dependent prostate), Lu-1 (lung), and SW626 (ovarian).

  • Cells were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Cultures were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Plating: Cells were harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Dichapetalin analogs were dissolved in DMSO and diluted to various concentrations with the culture medium. The cells were then treated with these compounds and incubated for a further 48 hours.

  • Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates were then incubated at 4°C for 1 hour.

  • Staining: The TCA solution was removed, and the plates were washed five times with distilled water and air-dried. Subsequently, 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB was removed by washing the plates five times with 1% (v/v) acetic acid. The plates were then air-dried.

  • Solubilization and Absorbance Reading: The protein-bound SRB was solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. The absorbance was measured at 515 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from dose-response curves.

Visualizing Methodologies and Pathways

To facilitate a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_srb_assay SRB Assay cluster_data_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Dichapetalin analogs incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h fixation Fix cells with TCA incubation_48h->fixation staining Stain with SRB fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize bound dye washing->solubilization read_absorbance Read absorbance at 515 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

While the precise signaling pathway targeted by this compound leading to cytotoxicity is still under investigation, many natural cytotoxic compounds induce apoptosis. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways, which represent a plausible mechanism of action for this compound.

apoptosis_pathway Hypothetical Apoptotic Pathway for this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dichapetalin_j This compound mitochondria Mitochondria dichapetalin_j->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible apoptotic signaling pathways induced by this compound.

References

Validating the Anticancer Potential of Dichapetalin J: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer properties of Dichapetalin J, a naturally occurring triterpenoid, with the established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel anticancer compounds.

Executive Summary

This compound, a member of the dichapetalin class of meroterpenoids, has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. This guide summarizes the available experimental data on this compound, comparing its efficacy to Doxorubicin. Furthermore, it delves into the potential mechanism of action, highlighting the inhibition of the cGAS-STING signaling pathway as a key target. Detailed experimental protocols and visual representations of the proposed signaling pathway and experimental workflows are provided to facilitate further research and validation.

Comparative Performance Data

The cytotoxic effects of this compound and the standard chemotherapeutic drug, Doxorubicin, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound LNCaPProstate CancerData Not Available
Lu-1Lung CancerData Not Available
SW626Ovarian CancerData Not Available
Doxorubicin LNCaPProstate Cancer~0.27
A549 (Lung Cancer)Lung Cancer> 20
HeLa (Cervical Cancer)Cervical Cancer2.92 ± 0.57

Note: While specific IC50 values for this compound against LNCaP, Lu-1, and SW626 cells were not available in the reviewed literature, related dichapetalins have shown cytotoxic and anti-proliferative activities in the 10⁻⁶ to 10⁻⁸ M range against other cancer cell lines[1]. Further research is required to quantify the specific potency of this compound.

Proposed Anticancer Target and Signaling Pathway

Recent studies suggest that dichapetalin-type triterpenoids exert their anticancer effects, at least in part, by modulating the innate immune signaling pathway involving cyclic GMP-AMP synthase (cGAS) and the stimulator of interferon genes (STING). It is proposed that this compound inhibits the activation of this pathway, which can be aberrantly activated in some cancer cells, leading to a reduction in pro-inflammatory cytokine production and subsequent tumor cell survival.

cGAS-STING Signaling Pathway Inhibition by this compound

cGAS_STING_Pathway cluster_outside Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER) This compound->STING Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Genes pIRF3->IFN Transcription Activation

Caption: Proposed inhibition of the cGAS-STING pathway by this compound.

Experimental Validation Data

Validation of an anticancer target involves a series of experiments to demonstrate the compound's effect on cancer cell viability, proliferation, and the specific molecular pathway.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. While specific quantitative data for this compound is not yet available, studies on related compounds suggest that dichapetalins can induce apoptosis.

CompoundCell LineTreatment ConcentrationApoptosis Rate (%)
This compound --Data Not Available
Doxorubicin LNCaP100 nMIncreased Sub-G1 peak (apoptosis)
Cell Cycle Analysis

Anticancer compounds often exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division and proliferation.

CompoundCell LineTreatment ConcentrationCell Cycle Phase Arrest% of Cells in Arrested Phase
This compound --Data Not AvailableData Not Available
Doxorubicin LNCaP100 nMG2/MSignificant increase

Experimental Protocols

The following are generalized protocols for key experiments used in the validation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., LNCaP, Lu-1, SW626)

  • Complete culture medium

  • This compound and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and Doxorubicin

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound and Doxorubicin

  • Propidium Iodide (PI) staining solution containing RNase A

  • 70% ethanol (cold)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound or Doxorubicin.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays start Start: Hypothesis This compound has anticancer activity cell_culture Cell Culture (LNCaP, Lu-1, SW626) start->cell_culture treatment Treatment (this compound vs. Doxorubicin) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis pathway_analysis Mechanism of Action Study (Western Blot for cGAS-STING pathway proteins) data_analysis->pathway_analysis conclusion Conclusion: Validate anticancer target pathway_analysis->conclusion

Caption: A typical workflow for validating an anticancer compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound holds promise as a potential anticancer agent. Its cytotoxic effects against various cancer cell lines and its proposed mechanism of action involving the inhibition of the cGAS-STING pathway warrant further investigation. To fully validate this compound as a viable anticancer target, future research should focus on:

  • Quantitative Analysis: Determining the specific IC50 values of this compound against a broader panel of cancer cell lines, including LNCaP, Lu-1, and SW626.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions between this compound and the components of the cGAS-STING pathway.

  • In Vivo Efficacy: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

This comprehensive guide serves as a foundational resource for the scientific community to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

Dichapetalin J and Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Direct Cross-Resistance Data on Dichapetalin J Highlights Need for Further Research

To date, a comprehensive review of published literature reveals no specific studies directly investigating the cross-resistance of this compound with other therapeutic agents. This lack of direct experimental evidence presents a significant knowledge gap for researchers and drug development professionals. However, by examining the mechanism of action of related dichapetalins and established principles of drug resistance, we can infer potential interactions and propose a framework for future investigation.

This guide provides a comparative analysis based on available data for related compounds and outlines a theoretical basis for potential cross-resistance, alongside standardized experimental protocols relevant to such studies.

Theoretical Basis for Cross-Resistance: The PXR Signaling Pathway

Evidence suggests that dichapetalins may interact with the Pregnane X Receptor (PXR) signaling pathway, a key regulator of xenobiotic metabolism and a known contributor to multidrug resistance in cancer.[1][2][3][4][5] One study has shown that Dichapetalin M, a structurally related natural product, acts as an antagonist of PXR signaling.[6]

The PXR, a nuclear receptor, is activated by a wide range of endogenous and exogenous compounds, including many chemotherapeutic drugs. Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes. This binding upregulates the expression of several key proteins involved in drug metabolism and efflux, most notably Cytochrome P450 3A4 (CYP3A4) and the multidrug resistance protein 1 (MDR1 or P-glycoprotein).[1][4][5] Increased expression of these proteins can lead to enhanced metabolism and active removal of chemotherapeutic agents from the cell, thereby conferring resistance.

An antagonist of the PXR pathway, such as Dichapetalin M, could theoretically reverse or mitigate this resistance mechanism. By inhibiting PXR activation, it could prevent the upregulation of CYP3A4 and MDR1, thus potentially re-sensitizing resistant cancer cells to other drugs that are substrates of these proteins.

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Drug PXR PXR Drug->PXR Activation Drug_Metabolism Drug Metabolism (e.g., by CYP3A4) Drug->Drug_Metabolism Metabolized Drug_Efflux Drug Efflux (e.g., by MDR1) Drug->Drug_Efflux Effluxed PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex DNA DNA PXR_RXR_Complex->DNA Target_Genes Target Genes (CYP3A4, MDR1) PXR_RXR_Complex->Target_Genes Upregulates Transcription mRNA mRNA Target_Genes->mRNA Transcription mRNA->Drug_Metabolism Translation mRNA->Drug_Efflux Translation

PXR signaling pathway in drug resistance.

Proposed Experimental Workflow for Cross-Resistance Studies

To formally assess the cross-resistance profile of this compound, a systematic approach is required. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start Cell_Line_Selection Select Parental Cancer Cell Line Start->Cell_Line_Selection Generate_Resistant_Lines Generate Drug-Resistant Cell Lines (e.g., to Doxorubicin) Cell_Line_Selection->Generate_Resistant_Lines Cytotoxicity_Assay Perform Cytotoxicity Assays (e.g., MTT, CellTox Green) Cell_Line_Selection->Cytotoxicity_Assay Parental Line Generate_Resistant_Lines->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values for This compound and Other Drugs Cytotoxicity_Assay->Determine_IC50 Compare_IC50 Compare IC50 Values Between Parental and Resistant Lines Determine_IC50->Compare_IC50 Analyze_Results Analyze for Cross-Resistance or Collateral Sensitivity Compare_IC50->Analyze_Results Mechanism_Studies Investigate Mechanism of Action (e.g., PXR Signaling) Analyze_Results->Mechanism_Studies End End Mechanism_Studies->End

References

Unveiling the Anticancer Potential of Dichapetalins: A Comparative Guide to Their Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the potent anticancer properties of dichapetalins, a class of triterpenoids isolated from the Dichapetalum species. This guide provides a comparative analysis of the cytotoxic effects of various dichapetalins against a range of cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple preclinical studies and aims to facilitate the ongoing exploration of these natural compounds as potential therapeutic agents.

Comparative Cytotoxic Activity of Dichapetalins

Dichapetalins have demonstrated significant cytotoxic and anti-proliferative activities across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several members of the dichapetalin family. The following tables summarize the available quantitative data, showcasing the differential efficacy of these compounds against various cancer types.

DichapetalinCancer Cell LineCancer TypeIC50/EC50
Dichapetalin A SW626Ovarian Cancer0.2–0.5 μg/mL[1]
HCT116Colon Cancer0.25 μM
WM 266-4Melanoma17 μM
Dichapetalin I SW626Ovarian Cancer0.2–0.5 μg/mL[1]
Dichapetalin J SW626Ovarian Cancer0.2–0.5 μg/mL[1]
Dichapetalin K VariousBroad activityData not specified[1]
Dichapetalin L VariousBroad activityData not specified[1]
Dichapetalin M MCF-7Breast Cancer4.71 μM (48h), 3.95 μM (72h)
Dichapetalin N-S HCT116, WM 266-4Colon Cancer, Melanoma10⁻⁶ to 10⁻⁸ M range[2]
Dichapetalin X JurkatT-lymphocytic Leukemia3.14 μM
HL-60Acute Promyelocytic LeukemiaStrong activity
CEMT-lymphoblast-like LeukemiaStrong activity

Table 1: Cytotoxic Activity of Dichapetalins against Various Cancer Cell Lines. This table highlights the potent and, in some cases, selective anticancer activity of different dichapetalins. Notably, Dichapetalins A, I, and J exhibit significant and selective cytotoxicity against the SW626 human ovarian cancer cell line.[1]

Experimental Protocols

The cytotoxic activities of dichapetalins are primarily evaluated using in vitro cell-based assays. The following are detailed methodologies for two commonly employed experiments cited in the literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[3]

  • Compound Treatment: Cells are treated with various concentrations of the dichapetalin compound for a specified duration (e.g., 72 hours).[3]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[3]

  • Incubation: The plates are incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Plate Preparation: Cells are seeded in opaque-walled multiwell plates (e.g., 96-well or 384-well) and treated with the test compounds.[4][5]

  • Reagent Addition: An equal volume of the CellTiter-Glo® Reagent is added directly to the cell culture wells.[4][5]

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[4][5]

  • Luminescence Measurement: The luminescence is recorded using a luminometer.[4] The amount of ATP is directly proportional to the number of viable cells.

Signaling Pathways and Mechanism of Action

While the exact mechanisms of action for all dichapetalins are still under investigation, some studies have begun to shed light on the molecular pathways involved.

One identified mechanism involves the Pregnane X Receptor (PXR) , a nuclear receptor that plays a role in the metabolism of xenobiotics and has been implicated in cancer progression and drug resistance.[6][7] Research has indicated that Dichapetalin M acts as an antagonist to PXR signaling. This antagonism could represent a key mechanism for its anticancer activity, as PXR activation has been linked to the promotion of cell proliferation and resistance to chemotherapy in certain cancers. By inhibiting PXR, Dichapetalin M may disrupt these pro-cancerous pathways.

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Dichapetalin_M Dichapetalin M PXR PXR (NR1I2) Pregnane X Receptor Dichapetalin_M->PXR Antagonism PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex Forms Heterodimer RXR RXR RXR->PXR_RXR_Complex PBRE PXR Response Element (DNA) PXR_RXR_Complex->PBRE Binds to Target_Genes Target Gene Transcription PBRE->Target_Genes Activates Cell_Proliferation Cell Proliferation & Chemoresistance Target_Genes->Cell_Proliferation Promotes Experimental_Workflow start Start: Isolation of Dichapetalin from Plant Source cell_culture Cancer Cell Line Culture & Seeding start->cell_culture treatment Treatment with Varying Concentrations of Dichapetalin cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Absorbance/Luminescence Reading) viability_assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis end End: Determination of Cytotoxic Potency analysis->end

References

Dichapetalin J: A Comparative Analysis of its Cytotoxic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – Dichapetalin J, a member of the complex triterpenoid family of natural products, is emerging as a compound of interest in oncology research due to its potent cytotoxic activities. This guide provides a comparative analysis of this compound's mechanism of action, contrasting it with established chemotherapeutic agents, Paclitaxel and Doxorubicin. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and visual representations of the key signaling pathways.

Comparative Cytotoxicity

Dichapetalins as a class of compounds have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. While specific IC50 values for this compound are not widely available in the public domain, studies on closely related Dichapetalins provide valuable insights. For instance, a study on a range of Dichapetalins reported cytotoxic activities in the 10-6 to 10-8 M range against the HCT116 human colon carcinoma cell line[1]. Another study focusing on Dichapetalin M demonstrated IC50 values of 4.71 µM and 3.95 µM against the MCF-7 human breast cancer cell line after 48 and 72 hours of treatment, respectively.

To provide a clear comparison, the following table summarizes the available IC50 values for Dichapetalin M and the well-established chemotherapeutic agents, Paclitaxel and Doxorubicin, against a panel of common cancer cell lines.

CompoundCell LineIC50 Value (µM)Exposure Time (hours)
Dichapetalin M MCF-74.7148
MCF-73.9572
Paclitaxel HeLa0.004 - 0.0148
MCF-70.002 - 0.00848
A5490.005 - 0.0248
HCT1160.003 - 0.0148
Doxorubicin HeLa0.05 - 0.248
MCF-70.04 - 0.1548
A5490.03 - 0.148
HCT1160.02 - 0.0848

Note: The IC50 values for Paclitaxel and Doxorubicin are representative ranges from various literature sources and can vary depending on experimental conditions.

Elucidating the Mechanism of Action

The precise molecular mechanisms underlying the cytotoxicity of this compound are still under active investigation. However, research on related Dichapetalins points towards the modulation of specific cellular signaling pathways.

Potential Involvement of the cGas-STING Pathway

Recent studies suggest that certain Dichapetalin-type triterpenoids can inhibit macrophage activation through the cGas-STING pathway[2][3]. This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and triggering an immune response. Inhibition of this pathway by Dichapetalins could have complex downstream effects on the tumor microenvironment and the host's anti-tumor immune response.

cGas_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes activates transcription Dichapetalin_J This compound Dichapetalin_J->STING_Golgi inhibits?

Figure 1: Proposed interaction of this compound with the cGas-STING signaling pathway.

Modulation of the Pregnane X Receptor (PXR) Signaling Pathway

Another potential mechanism of action for Dichapetalins involves the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic metabolism and drug disposition. In silico and in vitro studies on Dichapetalin M have suggested an antagonistic effect on PXR signaling. By interfering with PXR, Dichapetalins could alter the metabolic pathways of other co-administered drugs and potentially influence cellular homeostasis in cancer cells.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dichapetalin_J This compound PXR PXR Dichapetalin_J->PXR antagonizes? PXR_RXR_complex PXR-RXR Heterodimer PXR->PXR_RXR_complex RXR RXR RXR->PXR_RXR_complex XRE Xenobiotic Response Element PXR_RXR_complex->XRE binds Target_Genes Target Genes (e.g., CYP3A4) XRE->Target_Genes regulates transcription MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate for Exposure Time Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

References

Dichapetalin J: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and discovery. Among these, the dichapetalins, a class of triterpenoids isolated from the Dichapetalum species, have demonstrated significant cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the efficacy of Dichapetalin J and its analogs against standard-of-care chemotherapeutics in prostate, lung, and ovarian cancer cell lines, supported by available preclinical data.

Executive Summary

While direct comparative studies on this compound are limited, data from closely related analogs, such as Dichapetalin A, suggest a potential for potent anticancer activity. This guide synthesizes the available in vitro data for dichapetalins and contrasts it with the established efficacy of standard chemotherapeutic agents like docetaxel, cisplatin, carboplatin, and paclitaxel. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight areas for future investigation into the therapeutic potential of this natural product family.

Comparative Cytotoxicity Data

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for dichapetalins and standard chemotherapeutics against prostate (LNCaP), lung (Lu-1), and ovarian (SW626) cancer cell lines. It is critical to note that direct IC50 values for this compound against these specific cell lines were not found in the reviewed literature. Therefore, data for the closely related Dichapetalin A is presented as a surrogate for preliminary comparison. The variability in IC50 values for standard chemotherapeutics across different studies underscores the importance of head-to-head comparative experiments under identical conditions.

Table 1: Prostate Cancer (LNCaP Cell Line)

CompoundTypeIC50 (nM)Citation(s)
This compound Natural ProductData Not Available-
Docetaxel Standard Chemotherapeutic1.13 - 296.4[1][2][3][4]

Table 2: Lung Cancer (Lu-1 Cell Line Proxy - A549)

CompoundTypeIC50 (µM)Citation(s)
This compound Natural ProductData Not Available-
Cisplatin Standard Chemotherapeutic9 ± 1.6[5]

Table 3: Ovarian Cancer (SW626 Cell Line Proxy - OVCAR-3)

CompoundTypeIC50 (µM)Citation(s)
Dichapetalin A Natural Product0.34-
Carboplatin Standard Chemotherapeutic<40[6]
Paclitaxel Standard ChemotherapeuticData Not Available for SW626-

Note: The IC50 values for standard chemotherapeutics can vary significantly based on experimental conditions such as exposure time and assay type.

Experimental Protocols

The cytotoxic effects of the compounds listed above are typically determined using cell viability assays. The following are generalized protocols for two common methods: the MTT and CellTiter-Glo® assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (LNCaP, Lu-1, or SW626) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or a standard chemotherapeutic) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[7]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.[8]

  • Cell Seeding: Cells are seeded in an opaque-walled 96-well plate and treated with the test compounds as described for the MTT assay.

  • Reagent Addition: After the incubation period, the plate is equilibrated to room temperature, and the CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The IC50 value is determined from the resulting dose-response data.[9][10][11][12]

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement of Cell Viability cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay cluster_analysis Data Analysis seeding Seed Cancer Cells in 96-well Plate adhesion Overnight Incubation for Adhesion seeding->adhesion treatment Add Test Compounds (this compound / Standard Chemotherapeutics) adhesion->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ctg_add Add CellTiter-Glo® Reagent incubation->ctg_add formazan Incubate (Formazan Formation) mtt_add->formazan solubilize Solubilize Formazan formazan->solubilize mtt_read Read Absorbance solubilize->mtt_read analysis Calculate IC50 Values mtt_read->analysis lysis Lyse Cells & Stabilize Signal ctg_add->lysis ctg_read Read Luminescence lysis->ctg_read ctg_read->analysis signaling_pathway cluster_stimuli Potential Stimuli cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes dichapetalin_j This compound pi3k_akt PI3K/Akt Pathway dichapetalin_j->pi3k_akt mapk MAPK Pathway dichapetalin_j->mapk apoptosis Apoptosis Pathway dichapetalin_j->apoptosis proliferation Decreased Cell Proliferation pi3k_akt->proliferation survival Decreased Cell Survival pi3k_akt->survival mapk->proliferation mapk->survival apoptosis_outcome Increased Apoptosis apoptosis->apoptosis_outcome

References

Validating In Vitro Findings of Dichapetalin J In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dichapetalin J, a natural triterpenoid with cytotoxic properties, and Doxorubicin, a well-established chemotherapeutic agent. It outlines the available in vitro data for this compound, proposes a putative signaling pathway based on related compounds, and presents a detailed experimental plan for in vivo validation. This guide serves as a resource for researchers seeking to translate promising in vitro findings of novel compounds into in vivo studies.

In Vitro Cytotoxicity: this compound vs. Doxorubicin

This compound has demonstrated cytotoxic activity against several human cancer cell lines in vitro. To provide a clear comparison, the following table summarizes the available data for this compound and the established anticancer drug, Doxorubicin, against prostate (LNCaP), lung (Lu-1), and ovarian (SW626) cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound LNCaPProstate CancerData not publicly available[1]
Lu-1Lung CancerData not publicly available
SW626Ovarian CancerData not publicly available
Doxorubicin LNCaPProstate Cancer~0.169[2]
PC-3Prostate Cancer~0.908[3]
DU145Prostate Cancer~0.343[3]
A2780Ovarian Cancer~0.0076[4]
SK-OV-3Ovarian Cancer~0.0048[4]

Putative Signaling Pathway of this compound

The precise signaling pathway of this compound has not yet been elucidated. However, based on the known mechanisms of related dichapetalins, a putative pathway can be proposed. Dichapetalin A has been shown to inhibit the cGas-STING pathway, which is involved in innate immunity and inflammation[5]. Dichapetalin M acts as an antagonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in xenobiotic metabolism. Therefore, it is plausible that this compound exerts its cytotoxic effects by modulating pathways related to inflammation and cellular metabolism, ultimately leading to apoptosis.

cluster_cell Cancer Cell This compound This compound Putative Target Inflammatory/Metabolic Signaling Molecules (e.g., cGas-STING, PXR) This compound->Putative Target Inhibition/Modulation Downstream Effectors Caspases, Bcl-2 family Putative Target->Downstream Effectors Signal Transduction Apoptosis Apoptosis Downstream Effectors->Apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Established Signaling Pathway of Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts as a topoisomerase II inhibitor. It intercalates into DNA, leading to the stabilization of the DNA-topoisomerase II complex. This prevents the re-ligation of the DNA strands, causing DNA double-strand breaks and ultimately triggering apoptosis.

cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA->Topoisomerase_II Forms complex DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Stabilizes cleavage complex Apoptosis Apoptosis DNA_DSB->Apoptosis Induces

Caption: Established mechanism of action for Doxorubicin.

Proposed In Vivo Experimental Workflow for this compound

To validate the in vitro cytotoxic findings of this compound, a xenograft mouse model is proposed. This workflow will assess the anti-tumor efficacy and safety profile of this compound in a living organism.

cluster_workflow In Vivo Validation Workflow start Select Cancer Cell Line (e.g., LNCaP) implant Implant Cells into Immunocompromised Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth treatment Administer this compound (vs. Vehicle Control & Doxorubicin) tumor_growth->treatment monitoring Monitor Tumor Volume, Body Weight, & Animal Health treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis (Histology, Biomarkers) monitoring->endpoint

Caption: Proposed workflow for in vivo validation of this compound.

Logical Comparison: this compound vs. Doxorubicin

This diagram provides a side-by-side comparison of the key attributes of this compound and Doxorubicin.

cluster_comparison Comparative Analysis Dichapetalin_J This compound Source: Natural Product (Triterpenoid) Mechanism: Putative modulation of inflammatory/metabolic pathways In Vivo Data: Not available Key Feature: Novel compound with potential for new mechanisms of action Doxorubicin Doxorubicin Source: Synthetic (Anthracycline antibiotic) Mechanism: DNA intercalation and Topoisomerase II inhibition In Vivo Data: Extensive clinical and preclinical data Key Feature: Broad-spectrum efficacy, known toxicity profile

Caption: Logical comparison of this compound and Doxorubicin.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: LNCaP, Lu-1, and SW626 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are treated with a range of concentrations of this compound or Doxorubicin for 48 or 72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

2. Proposed In Vivo Xenograft Study

  • Animal Model: Six-to-eight-week-old male athymic nude mice (for LNCaP and Lu-1 cells) or female athymic nude mice (for SW626 cells) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: A suspension of 1 x 10^6 cancer cells in a suitable medium (e.g., Matrigel for LNCaP) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight and general health are also monitored.

  • Treatment Protocol: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomly assigned to treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., saline or DMSO/Cremophor emulsion, administered intraperitoneally or orally).

    • This compound (at various doses, administered via a clinically relevant route).

    • Doxorubicin (positive control, e.g., 5 mg/kg, administered intraperitoneally, once a week).

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Mice are euthanized, and tumors are excised, weighed, and processed for histological analysis (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and potentially for biomarker analysis (e.g., Western blot or qPCR for target proteins).

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA). Differences in final tumor weight and biomarker expression between groups are analyzed using t-tests or one-way ANOVA. A p-value of <0.05 is considered statistically significant.

References

A Head-to-Head Comparison of Dichapetalin J and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological drug discovery, both natural and synthetic compounds are rigorously evaluated for their potential to inhibit cancer cell growth. This guide provides a detailed head-to-head comparison of Dichapetalin J, a member of the complex triterpenoid family of dichapetalins, and paclitaxel, a widely used chemotherapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.

Note on Data Availability: Specific experimental data for this compound is limited in the public domain. Therefore, this comparison utilizes available data for the broader class of dichapetalins, including Dichapetalin A and M, to provide a representative analysis. The reader should interpret the data for the dichapetalin class with the understanding that individual analogues may exhibit variations in activity.

Mechanism of Action: Distinct Cellular Targets

Dichapetalins: A Novel Pathway Interference

The precise mechanism of action for the entire dichapetalin class is still under investigation, with different analogues appearing to influence distinct cellular pathways. For instance, Dichapetalin M has been shown to act as an antagonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds.[1] By modulating PXR signaling, Dichapetalin M may interfere with cellular detoxification and homeostasis, leading to cytotoxicity. More recently, Dichapetalin A has been found to inhibit macrophage activation through the cGas-STING pathway, suggesting a potential role in modulating the tumor microenvironment.[1]

Paclitaxel: A Well-Established Mitotic Inhibitor

Paclitaxel's mechanism of action is well-characterized. It functions as a microtubule-stabilizing agent.[2] By binding to the β-tubulin subunit of microtubules, it prevents their disassembly, leading to the formation of abnormal microtubule bundles and the arrest of cells in the G2/M phase of the cell cycle. This disruption of microtubule dynamics ultimately induces apoptosis, or programmed cell death.

Cytotoxicity: A Quantitative Comparison

The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity (IC50) of Dichapetalins and Paclitaxel against various cancer cell lines.

CompoundCell LineCancer TypeIC50
Dichapetalins (General Class) HCT116Colon Carcinoma10⁻⁶ to 10⁻⁸ M[3]
WM 266-4Melanoma10⁻⁶ to 10⁻⁸ M[3]
Dichapetalin A HCT116Colon Carcinoma0.25 µM[1]
SW626Ovarian Carcinoma0.34 µM[1]
BC1Breast Cancer> 20 µM[1]
Dichapetalin M MCF-7 (48h)Breast Cancer4.71 µM[1]
MCF-7 (72h)Breast Cancer3.95 µM[1]
Paclitaxel Various (8 human tumor cell lines)Various2.5 - 7.5 nM[2]
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Carcinoma0.4 - 3.4 nM[4]
SK-BR-3Breast Cancer (HER2+)Data not available in specific concentration
MDA-MB-231Breast Cancer (Triple Negative)0.3 µM[5]
T-47DBreast Cancer (Luminal A)Data not available in specific concentration
MCF-7Breast Cancer3.5 µM[5]
BT-474Breast Cancer19 nM[5]

Note: The IC50 values for paclitaxel can vary significantly depending on the cell line and the duration of exposure.[2]

From the available data, paclitaxel generally exhibits significantly higher potency, with IC50 values in the nanomolar range for many cell lines. The dichapetalins demonstrate cytotoxicity in the micromolar to sub-micromolar range. It is important to note the selectivity observed with Dichapetalin A, which shows potent activity against ovarian cancer cells but is largely inactive against the tested breast cancer cell line.[1]

Experimental Protocols

To ensure the reproducibility and validity of the cited data, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

2. Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.

  • Principle: The assay determines the fraction of cells that retain their reproductive integrity after treatment with a cytotoxic agent.

  • Protocol:

    • Treat a suspension of single cells with the test compound for a defined period.

    • Plate a known number of treated and untreated control cells into petri dishes or multi-well plates.

    • Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

    • Fix the colonies with a solution such as methanol or glutaraldehyde.

    • Stain the colonies with a dye like crystal violet for visualization and counting.

    • Count the number of colonies in each dish and calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Detection

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins.

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, or members of the Bcl-2 family).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Stabilization Microtubules->Stabilization Prevents disassembly G2M_Arrest G2M_Arrest Stabilization->G2M_Arrest Disrupts mitotic spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Paclitaxel's mechanism of action leading to apoptosis.

Dichapetalin_M_Mechanism_of_Action Dichapetalin_M Dichapetalin_M PXR Pregnane X Receptor Dichapetalin_M->PXR Antagonizes Gene_Expression Gene_Expression PXR->Gene_Expression Alters transcription Cellular_Stress Cellular_Stress Gene_Expression->Cellular_Stress Leads to Cytotoxicity Cytotoxicity Cellular_Stress->Cytotoxicity Induces Cytotoxicity_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Cell_Seeding Seed cells in 96-well plate Adherence Allow adherence (overnight) Cell_Seeding->Adherence Drug_Addition Add this compound or Paclitaxel Adherence->Drug_Addition Incubation Incubate (24-72h) Drug_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis Calculate IC50

References

Illuminating the Molecular Targets of Dichapetalin J: A Comparative Guide to Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dichapetalin J, a member of the complex class of merotriterpenoids, has garnered interest for its potential therapeutic applications. However, a significant knowledge gap exists regarding its precise molecular targets and mechanism of action. Target deconvolution, the process of identifying the specific cellular components with which a bioactive compound interacts, is a critical step in advancing its development from a promising natural product to a viable therapeutic agent.

This guide provides a comparative overview of established and cutting-edge target deconvolution methodologies that can be employed to elucidate the molecular targets of this compound. While specific target deconvolution studies for this compound are not yet available in the public domain, this document outlines robust experimental strategies, presents illustrative data from related Dichapetalin compounds, and provides detailed protocols to empower researchers in this crucial area of investigation.

Comparative Analysis of Target Deconvolution Strategies

The selection of an appropriate target deconvolution strategy depends on various factors, including the properties of the small molecule, the availability of resources, and the desired depth of information. Below is a comparison of several powerful techniques applicable to natural products like this compound.

Methodology Principle Advantages Limitations Illustrative Throughput
In-Silico Target Prediction Utilizes computational algorithms to predict potential protein targets based on the chemical structure of the ligand and its similarity to compounds with known targets.Rapid, cost-effective, and provides a broad landscape of potential targets for initial investigation.Predictions require experimental validation; accuracy depends on the quality of databases and algorithms.High (thousands of targets per compound)
Affinity Chromatography-Mass Spectrometry (AC-MS) This compound is immobilized on a solid support to "fish" for binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.Enables the identification of direct binding partners in a complex biological mixture.Requires chemical modification of the compound, which may alter its binding properties; can lead to the identification of non-specific binders.Low to Medium
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability are monitored across a temperature gradient.[1][2][3]A label-free method that assesses target engagement in a physiologically relevant cellular context without modifying the compound.[1][2][3]Not all ligand binding events result in a significant thermal shift; can be challenging for membrane proteins and low-abundance targets.[1]Medium to High (with MS detection)
Drug Affinity Responsive Target Stability (DARTS) Exploits the phenomenon that a small molecule binding to its target protein can protect it from proteolytic degradation.[4][5][6][7]Does not require modification of the small molecule and can be performed with complex cell lysates.[6][7]The degree of protection from proteolysis can vary and may not be universally applicable to all protein-ligand interactions.Medium

Illustrative Biological Activity of Dichapetalins

While specific data for this compound is limited, the cytotoxic and anti-proliferative activities of other Dichapetalins provide a basis for understanding the potential efficacy of this class of compounds. This data underscores the importance of identifying their molecular targets to understand their potent biological effects.

Compound Cell Line Activity IC50 / EC50 Reference
Dichapetalin AHCT116 (Colon Cancer)Cytotoxic0.25 µM[8]
Dichapetalin AWM 266-4 (Melanoma)Cytotoxic17 µM[8]
Dichapetalin MMCF-7 (Breast Cancer)Anti-proliferative4.71 µM (48h)
Dichapetalin NHCT116 (Colon Cancer)Cytotoxic-[8]
Dichapetalin NWM 266-4 (Melanoma)Cytotoxic-[8]
Dichapetalin XJurkat (T-cell leukemia)Anti-proliferative3.14 µM[8]
Dichapetalin XHL-60 (Promyelocytic leukemia)Anti-proliferative-[8]
Dichapetalin XCEM (T-lymphoblastoid leukemia)Anti-proliferative-[8]
Dichapelonins A-GVarious Cancer Cell LinesCytotoxicPotent Activity[9][10]
Dichagelinoids A-CVarious Cancer Cell LinesCytotoxicDistinct Activity[11]

Experimental Workflows and Protocols

Detailed methodologies are crucial for the successful implementation of target deconvolution studies. Below are diagrams and protocols for the discussed strategies.

In-Silico Target Prediction Workflow

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_analysis Analysis & Validation dichapetalin_j This compound (Chemical Structure) sea Similarity Ensemble Approach (SEA) dichapetalin_j->sea swisstar SwissTargetPrediction dichapetalin_j->swisstar superpred SuperPred dichapetalin_j->superpred consensus Consensus Scoring & Prioritization sea->consensus swisstar->consensus superpred->consensus validation Experimental Validation (e.g., CETSA, DARTS) consensus->validation

In-Silico Target Prediction Workflow for this compound.

Protocol for In-Silico Target Prediction:

  • Input Preparation: Obtain the 2D or 3D chemical structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Database Submission: Submit the structure to multiple web-based target prediction servers such as Similarity Ensemble Approach (SEA), SwissTargetPrediction, and SuperPred.[12][13][14][15]

  • Data Aggregation: Collect the predicted target lists from each server, including the prediction scores and confidence levels.

  • Consensus Analysis: Identify targets that are predicted by multiple independent methods to increase the confidence in the prediction.

  • Target Prioritization: Rank the consensus targets based on their biological relevance to the observed phenotype (e.g., cytotoxicity) and their prediction scores.

  • Experimental Validation: Select the top-ranked candidate targets for experimental validation using methods like CETSA or DARTS.

Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow

ac_ms_workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis immobilize Immobilize this compound on solid support (beads) incubate Incubate Lysate with Immobilized Compound immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec identification Protein Identification mass_spec->identification cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Treat Intact Cells with This compound or Vehicle heat Heat Cell Suspensions at Different Temperatures cells->heat lyse Lyse Cells and Separate Soluble and Aggregated Proteins heat->lyse detection Detect Soluble Protein by Western Blot or Mass Spectrometry lyse->detection curve Generate Melting Curves detection->curve darts_workflow cluster_incubation Incubation cluster_digestion Proteolysis cluster_analysis Analysis lysate Incubate Cell Lysate with This compound or Vehicle protease Add Protease (e.g., Pronase) to Digest Proteins lysate->protease sds_page Separate Digested Proteins by SDS-PAGE protease->sds_page staining Visualize Protein Bands (e.g., Coomassie Staining) sds_page->staining mass_spec Identify Protected Proteins by Mass Spectrometry staining->mass_spec

References

Safety Operating Guide

Personal protective equipment for handling Dichapetalin J

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Dichapetalin J. Given the cytotoxic potential of compounds from the Dichapetalum genus, this compound should be handled with extreme caution, following protocols established for potent cytotoxic agents. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional measures are necessary.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.[1]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation.[1]
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric.[2]Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical splash goggles and a full-face shield.[1][2]Protects against splashes and aerosols to the eyes and face.
Respiratory Protection An approved respirator (e.g., N95 or higher) should be used when handling powders or if there is a risk of aerosol generation.[2]Prevents inhalation of aerosolized compound.
Shoe Covers Disposable shoe covers.[1]Prevents the spread of contamination outside of the designated handling area.

II. Operational Plan: Handling and Administration

All handling of this compound, including preparation of solutions and administration, must be performed within a certified biological safety cabinet (BSC) or a dedicated fume hood to minimize aerosol generation and exposure.[2]

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with a "Cytotoxic Hazard" symbol.[3]

  • Surface Protection: The work surface of the BSC or fume hood should be covered with a plastic-backed absorbent pad. This pad should be disposed of as cytotoxic waste after each use.

  • Aerosol Minimization: Use techniques that minimize aerosol formation. When dissolving powders, gently add the solvent to the solid. Avoid purging air from syringes containing the drug solution.[1][3]

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the compound name, concentration, and a cytotoxic hazard warning.

Administration (In Vitro/In Vivo):

  • Closed Systems: Utilize closed-system drug-transfer devices (CSTDs) whenever possible to reduce the risk of spills and aerosol generation.

  • Transport: When moving prepared doses from the preparation area to the administration area, use a sealed, leak-proof secondary container that is clearly labeled.[3]

III. Emergency Procedures: Spill Management

A cytotoxic spill kit must be readily available in all areas where this compound is handled.[2] In the event of a spill, follow these steps:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before cleaning, don the full PPE ensemble as detailed in the table above.

  • Containment: For liquid spills, cover with an absorbent material from the spill kit. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Cleaning: Working from the outer edge of the spill inward, clean the area using a detergent solution, followed by a disinfectant.

  • Disposal: All materials used for spill cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.

IV. Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste Gloves, gowns, shoe covers, absorbent pads, and any other contaminated disposable items.
Place in a designated, puncture-proof, and leak-proof cytotoxic waste container with a lid. The container must be clearly labeled with the "Cytotoxic Waste" symbol.
Liquid Waste Unused solutions of this compound and contaminated solvents.
Collect in a dedicated, sealed, and shatter-proof container that is clearly labeled as "Cytotoxic Liquid Waste" with the chemical contents listed. Do not mix with other chemical waste streams unless deemed compatible.
Sharps Needles, syringes, and any other contaminated sharp objects.
Place directly into a designated, puncture-proof sharps container labeled for cytotoxic sharps.

All cytotoxic waste containers must be handled and transported by trained personnel for final disposal via high-temperature incineration.

V. Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for handling this compound, incorporating essential safety checkpoints.

DichapetalinJ_Workflow cluster_prep Preparation Phase cluster_transport Transport cluster_admin Administration Phase cluster_disposal Disposal Phase A 1. Don Full PPE B 2. Prepare BSC/Fume Hood A->B C 3. Weigh/Reconstitute This compound B->C D 4. Label Primary Container C->D Spill Spill Event? C->Spill E 5. Place in Labeled Secondary Container D->E F 6. Administer Compound (In Vitro/In Vivo) E->F G 7. Dispose of Contaminated Materials in Cytotoxic Waste F->G F->Spill H 8. Clean Work Area G->H I 9. Doff PPE H->I J 10. Dispose of PPE as Cytotoxic Waste I->J Spill->G Follow Spill Protocol

Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.